Product packaging for 3-methylisoquinolin-1(2H)-one(Cat. No.:CAS No. 7114-80-9)

3-methylisoquinolin-1(2H)-one

Cat. No.: B101560
CAS No.: 7114-80-9
M. Wt: 159.18 g/mol
InChI Key: QAOMZDFCQJQQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The 3-methylisoquinolin-1(2H)-one scaffold is a promising pharmacophore in drug discovery, particularly noted for its potent biological activities. Research has demonstrated that synthetic derivatives based on this core structure, specifically 3-acyl isoquinolin-1(2H)-one analogs, exhibit significant anti-tumor properties. One such derivative was found to inhibit breast cancer cell proliferation by inducing G2 phase arrest of the cell cycle, promoting apoptosis through the upregulation of Bax, downregulation of Bcl-2, and activation of caspase enzymes, and even inducing GSDME-mediated pyroptosis . This multifaceted mechanism, which also involves suppression of the MEK/ERK and p38 MAPK pathways, highlights the scaffold's value in developing novel oncology therapeutics . Beyond oncology, the this compound structure is a key component of Cassiarin A, a natural alkaloid isolated from Cassia siamea with outstanding antiplasmodial activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . This makes the compound a critical building block for the synthesis and exploration of new analogs aimed at addressing drug resistance in malaria treatment . Its role as a versatile synthetic intermediate allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies across multiple disease areas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B101560 3-methylisoquinolin-1(2H)-one CAS No. 7114-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOMZDFCQJQQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390546
Record name 3-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7114-80-9
Record name 3-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Methylisoquinolin-1(2H)-one from o-Tolualdehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a multi-step synthetic pathway for the preparation of 3-methylisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-tolualdehyde. The proposed synthesis involves a three-step reaction sequence: oxidation of the starting aldehyde to a carboxylic acid, subsequent amidation to form the corresponding primary amide, and finally, a base-mediated cyclization with acetonitrile. This guide provides detailed experimental protocols for each key transformation, a summary of relevant quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of o-tolualdehyde to this compound is not a direct transformation and requires a sequential approach. The core strategy is based on building the isoquinolinone backbone from an appropriately functionalized benzene ring. The chosen pathway leverages established, robust chemical transformations. The key final step is a proposed cyclization based on the principles of the Poindexter synthesis, which involves the formation of a dianion from an o-toluamide derivative that subsequently reacts with a nitrile.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key compounds in the synthetic sequence. The data is compiled from established literature for analogous compounds and theoretical values.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
o-TolualdehydeC₈H₈O120.15Colorless liquid-37
o-Toluic AcidC₈H₈O₂136.15White solid103-105
o-ToluamideC₈H₉NO135.16White solid141-143
This compoundC₁₀H₉NO159.19Off-white to pale yellow solid210-212

Experimental Protocols

Step 1: Oxidation of o-Tolualdehyde to o-Toluic Acid

This procedure utilizes potassium permanganate as a strong oxidizing agent to convert the aldehyde functional group into a carboxylic acid.

Materials:

  • o-Tolualdehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium hydroxide (10 g) in water (200 mL).

  • Add o-tolualdehyde (24.0 g, 0.2 mol) to the flask.

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Slowly add a solution of potassium permanganate (47.4 g, 0.3 mol) in water (500 mL) portion-wise over 2-3 hours. The purple color of the permanganate should disappear after each addition, indicating its consumption.

  • After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours until the purple color is completely gone and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide by suction filtration. Wash the filter cake with a small amount of hot water.

  • If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of o-toluic acid will form.

  • Collect the crude o-toluic acid by suction filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of water and ethanol or from toluene to obtain pure o-toluic acid.

  • Dry the purified product in a vacuum oven. Expected yield: 80-90%.

Step 2: Synthesis of o-Toluamide from o-Toluic Acid

This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride using thionyl chloride, which is then immediately reacted with ammonia to form the primary amide.[1][2][3][4]

Materials:

  • o-Toluic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Ammonia (aqueous solution, 28-30%)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add o-toluic acid (13.6 g, 0.1 mol) and anhydrous toluene (50 mL).

  • Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude o-toluoyl chloride as an oil.

  • Dissolve the crude acid chloride in dichloromethane or diethyl ether (100 mL) and cool the solution in an ice bath.

  • Slowly and carefully add concentrated aqueous ammonia (20 mL) to the stirred solution. A white precipitate of o-toluamide will form immediately.

  • Continue stirring at room temperature for 1 hour.

  • Collect the solid product by suction filtration. Wash the filter cake with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.

  • The crude o-toluamide can be purified by recrystallization from hot water or ethanol.

  • Dry the purified product. Expected yield: 85-95%.

Step 3: Cyclization of o-Toluamide to this compound

This proposed procedure is based on the principles of the Poindexter synthesis. It involves the formation of a dianion of o-toluamide using a strong base, followed by reaction with acetonitrile and subsequent cyclization.

Materials:

  • o-Toluamide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Acetonitrile, anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents, as organolithium reagents are highly reactive towards water and oxygen.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve o-toluamide (6.76 g, 0.05 mol) in anhydrous THF (150 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -70°C. The formation of the dianion may be indicated by a color change.

  • Stir the reaction mixture at -78°C for 1 hour.

  • In a separate flame-dried flask, dissolve anhydrous acetonitrile (2.26 g, 2.86 mL, 0.055 mol, 1.1 equivalents) in anhydrous THF (20 mL).

  • Slowly add the acetonitrile solution to the dianion solution at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow o_tolualdehyde o-Tolualdehyde o_toluic_acid o-Toluic Acid o_tolualdehyde->o_toluic_acid 1. KMnO4, NaOH 2. HCl o_toluamide o-Toluamide o_toluic_acid->o_toluamide 1. SOCl2 2. NH3(aq) target This compound o_toluamide->target 1. n-BuLi (2.2 eq) 2. CH3CN 3. H+ workup

Caption: Synthetic route from o-tolualdehyde to this compound.

Proposed Mechanism for Cyclization

Cyclization_Mechanism cluster_step1 Dianion Formation cluster_step2 Nucleophilic Attack cluster_step3 Cyclization & Tautomerization o_toluamide o-Toluamide dianion Dianion Intermediate o_toluamide->dianion + 2 n-BuLi adduct Lithium Adduct dianion->adduct acetonitrile Acetonitrile acetonitrile->adduct cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Attack target_product This compound cyclized_intermediate->target_product H+ Workup & Tautomerization

Caption: Proposed mechanism for the base-mediated cyclization of o-toluamide.

References

An In-Depth Technical Guide on the Chemical Properties of 3-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its synthesis, reactivity, and spectroscopic characterization.

Core Chemical Properties

This compound, also known as 3-methyl-isocarbostyril, belongs to the isoquinolinone class of compounds. The lactam tautomer is the more stable form. The presence of the methyl group at the 3-position influences its electronic properties and reactivity.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound3-Methylisoquinoline3,4-Dihydroisoquinolin-1(2H)-one
Molecular Formula C₁₀H₉NOC₁₀H₉NC₉H₉NO
Molecular Weight 159.19 g/mol 143.19 g/mol [1]147.17 g/mol [2]
Melting Point 164-166 °CNot availableNot available
Boiling Point Not availableNot availableNot available
Appearance White powderNot availableNot available

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of myristicin with nitriles to afford 7,8-dihydro-[3][4]dioxolo[4,5-g]isoquinoline and 6,7-dihydro[3][4]dioxolo[4,5-h]isoquinoline derivatives[5].

A general procedure for the synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction[6]. This involves the reaction of an imine with homophthalic anhydride. The imine is typically formed in situ from the corresponding aromatic aldehyde and amine[4].

Experimental Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives[4]

  • Imine Formation: Anhydrous sodium sulfate (15.0 mmol), an aromatic aldehyde (5.5 mmol), and an amine (5.0 mmol) are successively added to a dry 25 mL round-bottom flask containing 10 mL of dry dichloromethane (DCM). The mixture is stirred at room temperature for 24 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solid sodium sulfate is then removed by filtration, and the solvent is evaporated under reduced pressure. The crude imine is washed with ethanol and concentrated.

  • Cyclization: The prepared imine (3.0 mmol) is added to a solution of homophthalic anhydride (3.0 mmol) in 20 mL of dry toluene in a 25 mL round-bottom flask equipped with a condenser. The mixture is stirred and refluxed for 6 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The final product is obtained by recrystallization from acetonitrile.

Note: This is a general procedure for related compounds, and specific optimization for this compound may be required.

Reactivity and Potential Applications

The isoquinolin-1(2H)-one scaffold is a common motif in biologically active compounds. Derivatives of this core structure have shown a wide range of pharmacological activities[1]. The methyl group at the 3-position can influence the binding of the molecule to biological targets and affect its metabolic stability.

Derivatives of 3-acyl isoquinolin-1(2H)-one have been investigated as potential anti-tumor agents. One such derivative, compound 4f, has been shown to induce G2 phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells[1]. This suggests that the isoquinolin-1(2H)-one core can serve as a scaffold for the development of novel anticancer drugs. The underlying mechanism may involve the inhibition of the MEK/ERK and p38 MAPK signaling pathways[1].

Signaling_Pathway

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
IR (Infrared) Data not available in the search results.
Mass Spec (MS) Data not available in the search results.

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of isoquinolin-1(2H)-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Instrumentation: Bruker AV-400 or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The software will typically perform a background correction automatically.

Mass Spectrometry (MS) [6]

  • Instrumentation: A mass spectrometer, such as a Quadrupole-Orbitrap mass analyzer, can be used.

  • Ionization Method: Electrospray ionization (ESI) is a common method for this class of compounds.

  • Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Experimental_Workflow

Conclusion

This technical guide has summarized the available information on the chemical properties of this compound. While general synthetic strategies and the biological potential of the isoquinolin-1(2H)-one scaffold are known, specific experimental data for the 3-methyl derivative is limited in the public domain. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development.

References

Spectroscopic Data for 3-methylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

While specific experimental spectra for this compound are not widely available in public databases, this guide presents data for the parent compound, isoquinolin-1(2H)-one, as a reference.[1] The expected spectral characteristics for the 3-methyl derivative are inferred based on established principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. The data for the parent compound, isoquinolin-1(2H)-one, is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure. The data presented here are based on spectra obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

¹H NMR Data

Chemical Shift (δ) ppm (Predicted for this compound)Chemical Shift (δ) ppm (Experimental for Isoquinolin-1(2H)-one)[1]MultiplicityAssignment
~11.0 (br s)11.1 (br s)Broad SingletN-H
~8.18.15DoubletH-8
~7.67.65TripletH-6
~7.57.50DoubletH-5
~7.37.35TripletH-7
~6.9 (s)7.15DoubletH-4
-6.50DoubletH-3
~2.2 (s)-Singlet-CH₃

¹³C NMR Data

Chemical Shift (δ) ppm (Predicted for this compound)Chemical Shift (δ) ppm (Experimental for Isoquinolin-1(2H)-one)[1]Assignment
~162161.9C=O (C-1)
~138138.2C-8a
~132132.4C-6
~135125.1C-4
~128127.8C-4a
~127127.1C-8
~126126.5C-5
~125125.9C-7
~115106.2C-3
~18--CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands are detailed below.

Wavenumber (cm⁻¹) (Predicted for this compound)Wavenumber (cm⁻¹) (Experimental for Isoquinolin-1(2H)-one)Functional Group
~3400-32003411N-H Stretch
~3100-30003050Aromatic C-H Stretch
~2950-2850-Aliphatic C-H Stretch
~16501653C=O Stretch (Amide)
~1600, ~14801605, 1485C=C Stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural insights.[2]

m/z (Predicted for this compound)m/z (Experimental for Isoquinolin-1(2H)-one)[3]Assignment
159145[M]⁺ (Molecular Ion)
131117[M-CO]⁺
130116[M-CHO]⁺
10389[M-CO-CN]⁺

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6] For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[8] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[8] The data is typically collected over a range of 4000 to 400 cm⁻¹.[9]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol, acetonitrile, or water.[10] The concentration is typically in the range of 10-100 micrograms per mL.[10]

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like gas chromatography (GC) or liquid chromatography (LC).[11] For electron ionization (EI), a standard electron energy of 70 eV is commonly used to induce fragmentation.[2] The mass analyzer separates the resulting ions based on their mass-to-charge ratio.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

The Therapeutic Potential of 3-Methylisoquinolin-1(2H)-one Derivatives: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide array of pharmacological effects, with a particular emphasis on anticancer properties. This technical guide delves into the recent advancements in understanding the biological activity of novel 3-methylisoquinolin-1(2H)-one derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

I. Anticancer Activity: Quantitative Analysis

Recent studies have focused on synthesizing and evaluating novel derivatives of the isoquinolin-1(2H)-one core for their cytotoxic and antiproliferative effects against various cancer cell lines. The primary screening method often involves the National Cancer Institute's (NCI) 60-cell line panel, which provides a broad assessment of a compound's activity spectrum.

NCI-60 Single-Dose Screening Data

A series of 3-aminoisoquinolin-1(2H)-one derivatives were subjected to the NCI-60 screen at a single concentration of 10⁻⁵ M. The results are expressed as Growth Percentage (GP) relative to untreated control cells. A GP value below 100 indicates growth inhibition, while a negative value signifies cell lethality. The data highlights that substituents at the 3-amino position significantly influence anticancer activity.[1][2]

Table 1: Growth Percentage (GP) of 3-Aminoisoquinolin-1(2H)-one Derivatives in NCI-60 Screen [1]

CompoundSubstituent at 3-Amino GroupMean GP (%)Most Sensitive Cell Lines (GP %)
10 Dimethylpyrazolyl-RPMI-8226 (Leukemia, 34.33%), MDA-MB-468 (Breast, 19.94%), OVCAR-4 (Ovarian, 30.45%), A498 (Renal, -3.00%)
11 Trimethylpyrazolyl-RPMI-8226 (Leukemia, 28.68%), MDA-MB-468 (Breast, 15.70%), OVCAR-4 (Ovarian, 18.20%), SK-MEL-5 (Melanoma, -12.06%)
12 1,3-Thiazol-2-ylamino49.57MDA-MB-468 (Breast, 10.72%), MCF7 (Breast, 26.62%), UO-31 (Renal, 22.78%), SK-MEL-5 (Melanoma, 22.08%)

Data extracted from a study on 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones. The study noted that compounds with thiazolyl or pyrazolyl substituents at the 3-amino group, and no substituents at the C(4) position, were the most effective.[1][2][3]

Multi-Dose Cytotoxicity Data (IC₅₀/GI₅₀)

Further quantitative analysis involves determining the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) or is lethal to 50% of the cells (LC₅₀). For a lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12 ), these values were determined across the full NCI-60 panel.[1][2][3]

Table 2: Potency of Lead Compound 12 [1][3]

ParameterAverage log₁₀(Molar Concentration)
GI₅₀ (Growth Inhibition 50)-5.18
TGI (Total Growth Inhibition)-4.1
LC₅₀ (Lethal Concentration 50)> -4.0

In a separate study, a novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as 4f , was evaluated for its cytotoxic effects against breast cancer cell lines using the CCK8 assay.

Table 3: IC₅₀ Values for 3-Acyl Isoquinolin-1(2H)-one Derivative 4f

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Cancer1.89
MDA-MB-231 Breast Cancer3.12
A549 Lung CancerPotent Activity Noted
HMCB Normal Mammary EpithelialNo Significant Toxicity

II. Mechanisms of Action

The anticancer effects of these derivatives are attributed to their ability to modulate key cellular processes, leading to cell cycle arrest and programmed cell death.

Cell Cycle Arrest

Compound 4f was found to induce cell cycle arrest at the G2 phase in breast cancer cells. This arrest is associated with the suppressed expression of Cyclin-Dependent Kinase 1 (CDK1), a crucial protein for the G2/M transition.

Induction of Apoptosis via MAPK Pathway Inhibition

The pro-apoptotic activity of compound 4f is linked to its ability to inhibit the MEK/ERK and p38 MAPK signaling pathways. These pathways are often overactive in cancer, promoting cell proliferation and survival.[2][4][5] Inhibition of these kinases by the isoquinolinone derivative leads to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of the caspase cascade (cleaved caspases 3, 7, and 9) and PARP, culminating in apoptosis.

MEK_ERK_Apoptosis_Pathway cluster_pathway MEK/ERK & p38 MAPK Signaling Compound 3-Acyl Isoquinolin-1(2H)-one (4f) MEK MEK Compound->MEK Inhibits p38 p38 MAPK Compound->p38 Inhibits ERK ERK MEK->ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Promotes p38->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis

Caption: Inhibition of MEK/ERK and p38 MAPK pathways by derivative 4f, leading to apoptosis.

GSDME-Mediated Pyroptosis

Interestingly, beyond apoptosis, compound 4f was also shown to induce pyroptosis in breast cancer cells. This lytic form of programmed cell death is mediated by Gasdermin E (GSDME). In this pathway, activated Caspase-3 cleaves GSDME. The resulting N-terminal fragment of GSDME translocates to the cell membrane, forming pores that lead to cell swelling and lysis, releasing inflammatory contents.[6][7][8] This dual induction of both apoptosis and pyroptosis represents a potent antitumor strategy.

GSDME_Pyroptosis_Pathway cluster_pyroptosis GSDME-Mediated Pyroptosis Compound 3-Acyl Isoquinolin-1(2H)-one (4f) Casp3_act Activated Caspase-3 Compound->Casp3_act Induces GSDME GSDME Casp3_act->GSDME Cleaves GSDME_N GSDME-N Fragment (Pore-forming) GSDME->GSDME_N Membrane Plasma Membrane GSDME_N->Membrane Translocates to Pore Pore Formation Membrane->Pore Forms Pores in Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis

Caption: Caspase-3 activation by derivative 4f triggers GSDME cleavage and pyroptosis.

III. Key Experimental Protocols

The evaluation of novel this compound derivatives relies on a series of standardized in vitro assays. The general workflow involves initial broad screening followed by more detailed mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis & Characterization NCI60 Primary Screening (NCI-60 Single Dose) Synthesis->NCI60 MTT Cytotoxicity Assay (e.g., MTT/CCK8) NCI60->MTT Active Compounds Flow Cell Cycle Analysis (Flow Cytometry) MTT->Flow Western Protein Expression (Western Blot) MTT->Western Conclusion Identify Lead Compound & Mechanism of Action Flow->Conclusion Western->Conclusion

Caption: General experimental workflow for evaluating novel anticancer compounds.

NCI-60 Human Tumor Cell Line Screen

This screen evaluates the antiproliferative effects of a compound against 60 different human cancer cell lines.[9][10][11]

  • Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[12]

  • Time Zero (Tz) Plate: After 24 hours, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell count at the time of drug addition.[12]

  • Drug Addition: Compounds, solubilized in DMSO, are added to the remaining plates. For the initial screen, a single concentration (typically 10⁻⁵ M) is used.[10][12]

  • Incubation: Plates are incubated for an additional 48 hours.[10]

  • Cell Staining: After incubation, cells are fixed with TCA. The supernatant is discarded, and the fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.[12]

  • Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth relative to the untreated control and the initial cell count at time zero.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: The media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration ~0.5 mg/mL). The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: During incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[13] A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the insoluble formazan.

  • Absorbance Reading: The plate is shaken to ensure complete solubilization, and the absorbance of the colored solution is measured using a microplate spectrophotometer (typically between 550 and 600 nm).

  • IC₅₀ Calculation: The absorbance values are plotted against the compound concentration to determine the IC₅₀ value.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][14]

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound for a defined period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: Cells are fixed to preserve their DNA content. This is typically done by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and incubating for at least 2 hours at 4°C.[15]

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The solution must also contain RNase A to prevent the staining of double-stranded RNA.[1][15]

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content.

  • Data Analysis: The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Protein Expression Analysis by Western Blot

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[16][17][18]

  • Sample Preparation: Cells are treated with the test compound, harvested, and then lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[19]

  • Protein Quantification: The total protein concentration in the lysate is determined using a method like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., CDK1, Bcl-2, Bax, cleaved Caspase-3, p-ERK). This is typically done overnight at 4°C.[16]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[16]

  • Detection: The membrane is treated with a chemiluminescent substrate (e.g., ECL), and the light signal produced is captured using an imaging system.[20] The intensity of the bands corresponds to the amount of the target protein.

References

Literature review on the synthesis of 3-substituted isoquinolin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing 3-substituted isoquinolin-1(2H)-ones, with a focus on reaction mechanisms, experimental protocols, and quantitative data.

Palladium-Catalyzed Methodologies

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of isoquinolin-1(2H)-ones, offering a broad substrate scope and functional group tolerance. Key palladium-catalyzed reactions include the Heck reaction, Suzuki coupling, and Buchwald-Hartwig amination, as well as C-H activation/annulation strategies.

Heck Reaction

The intramolecular Heck reaction provides a direct route to isoquinolin-1(2H)-ones from appropriately substituted precursors. This reaction typically involves the palladium-catalyzed cyclization of an ortho-halobenzamide bearing an olefinic moiety.

A notable example is the two-step synthesis commencing with an Ugi four-component reaction to assemble a precursor, which then undergoes a palladium-catalyzed intramolecular Heck reaction to furnish the isoquinoline scaffold.

Experimental Protocol: Ugi-Heck Synthesis of Isoquinolinones

A mixture of 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and an isocyanide (1 mmol) in methanol is stirred at 40 °C for 24 hours. After completion, the solvent is evaporated under vacuum to yield the crude Ugi adduct. To a solution of this crude intermediate in acetonitrile (3 mL), Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), and K₂CO₃ (2 equivalents) are added. The mixture is then stirred for 3 hours at 105 °C under a nitrogen atmosphere.[1][2]

Table 1: Ugi-Heck Synthesis of Tetrazolyl-1,2,3,4-tetrahydroisoquinolines [1]

EntryIsocyanideProductYield (%)
1tert-Butyl isocyanide6a60
2Benzyl isocyanide6b58
3Ethyl isocyanoacetate6c79
4Methyl 2-isocyano-3-methylbutanoate6d75

Reaction conditions: 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), isocyanide (1 mmol), MeOH, 40 °C, 24 h; then Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (2 equiv.), MeCN, 105 °C, 3 h.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative\nAddition Complex Oxidative Addition Aryl-X Aryl-X (o-alkenylbenzamide) Aryl-X->Oxidative\nAddition Complex Alkene\nCoordination Alkene Coordinated Complex Oxidative\nAddition Complex->Alkene\nCoordination Alkene Coordination Carbopalladation Carbopalladation Intermediate Alkene\nCoordination->Carbopalladation Migratory Insertion Beta-Hydride\nElimination β-Hydride Elimination Carbopalladation->Beta-Hydride\nElimination Syn β-Hydride Elimination Beta-Hydride\nElimination->Pd(0)L2 Reductive Elimination Product 3-Substituted Isoquinolin-1(2H)-one Beta-Hydride\nElimination->Product HX HX Beta-Hydride\nElimination->HX Base-H+ Base-H+ HX->Base-H+ Base Base Base->Base-H+ Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Ar¹-Pd(II)(X)L2 Pd(0)L2->Oxidative\nAddition Complex Oxidative Addition Ar1-X Ar¹-X (3-Halo-isoquinolinone) Ar1-X->Oxidative\nAddition Complex Transmetalation\nComplex Ar¹-Pd(II)(Ar²)L2 Oxidative\nAddition Complex->Transmetalation\nComplex Transmetalation Ar2-B(OR)2 Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2-B(OR)2->Transmetalation\nComplex Base Transmetalation\nComplex->Pd(0)L2 Product Ar¹-Ar² (3-Aryl-isoquinolinone) Transmetalation\nComplex->Product Reductive Elimination X-B(OR)2 X-B(OR)2 Transmetalation\nComplex->X-B(OR)2 Base Base Base->Transmetalation\nComplex Rh_CH_Activation Rh(III) Catalyst Rh(III) Catalyst C-H Activation C-H Activation (Rhodacycle Formation) Rh(III) Catalyst->C-H Activation Substrate N-Protected Benzamide Substrate->C-H Activation Coordinative\nInsertion Coordinative Insertion C-H Activation->Coordinative\nInsertion Alkyne Alkyne Alkyne->Coordinative\nInsertion Reductive\nElimination Reductive Elimination Coordinative\nInsertion->Reductive\nElimination Reductive\nElimination->Rh(III) Catalyst Regeneration Product 3-Substituted Isoquinolin-1(2H)-one Reductive\nElimination->Product Photoredox_Mechanism PC Photocatalyst PC* Excited Photocatalyst PC->PC* Visible Light Amidyl Radical Amidyl Radical PC*->Amidyl Radical SET Substrate o-Alkynylated Benzamide Substrate->Amidyl Radical Cyclization 5-exo-dig Cyclization Amidyl Radical->Cyclization Vinyl Radical Vinyl Radical Cyclization->Vinyl Radical Oxidation Oxidation Vinyl Radical->Oxidation Oxidation->PC Product Isoquinoline-1,3,4(2H)-trione Oxidation->Product hv hv hv->PC* SET Single Electron Transfer

References

An In-depth Technical Guide on the Physical Characteristics of 3-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoquinolin-1(2H)-one is a heterocyclic organic compound with a core isoquinolinone structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. A thorough understanding of its physical and chemical properties is fundamental for its application in drug design, synthesis, and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the biological context of related compounds.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
CAS Number 7114-80-9

Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete physicochemical profile.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported. The following sections outline the expected spectral characteristics based on its structure and provide standardized experimental protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene and pyridine rings of the isoquinolinone core. The coupling patterns will be indicative of their substitution.

  • Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the methyl group at the C3 position.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the proton on the nitrogen atom.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the C1 carbonyl carbon.

  • Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm).

  • Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • C=C and C=N Stretches: Absorption bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic ring systems.

  • C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (159.18). High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as CO, and cleavage of the methyl group.

Experimental Protocols

The following are detailed methodologies for the determination of the physical and spectroscopic properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.[1]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[1][2]

NMR Spectroscopy

Principle: Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H NMR).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Data Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[4]

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4][5]

  • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.

FT-IR Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a fingerprint of the functional groups present.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[6]

  • Alternatively, for a thin solid film method, dissolve a small amount of the solid in a volatile solvent, drop the solution onto a KBr plate, and allow the solvent to evaporate.[7]

Data Acquisition:

  • Place the KBr pellet or plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample holder (or a blank KBr pellet).

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap, or FT-ICR).[8]

  • Ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation:

  • For ESI-HRMS, prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • For EI-HRMS, the sample is typically introduced directly or via a gas chromatograph.

Data Acquisition:

  • Introduce the sample into the ion source of the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range.

  • The instrument will detect the ions and record their m/z values with high precision.

  • The resulting data can be used to confirm the molecular formula of the parent ion and its fragments.

Biological Activity Context and Experimental Workflow

While specific signaling pathways for this compound are not well-documented, related 3-acyl isoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their anti-tumor activities.[9] One such compound, designated as 4f, has shown potent effects against breast cancer cell lines.[9] The study of these compounds typically involves a series of in vitro experiments to elucidate their mechanism of action.

The following diagram illustrates a general experimental workflow for evaluating the anticancer activity of a novel compound like a 3-substituted isoquinolin-1(2H)-one derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 3-Substituted Isoquinolin-1(2H)-one Analog purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cell_viability Cell Viability Assay (e.g., CCK8/MTT) on Cancer Cell Lines characterization->cell_viability ic50 Determine IC50 Value cell_viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis pyroptosis Pyroptosis Assessment ic50->pyroptosis western_blot Western Blot Analysis (e.g., for cell cycle, apoptosis, and pyroptosis markers) cell_cycle->western_blot apoptosis->western_blot pyroptosis->western_blot pathway_analysis Identify Affected Signaling Pathways (e.g., MEK/ERK, p38 MAPK) western_blot->pathway_analysis lead_optimization Lead Compound Optimization pathway_analysis->lead_optimization Further Optimization

References

The Discovery and History of 3-Methylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolinone class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It also briefly touches upon the biological activities of the broader isoquinolinone class, highlighting the therapeutic potential that drives research into derivatives of this core structure.

Introduction: The Isoquinolinone Scaffold

The isoquinolinone core is a prominent structural motif found in a wide array of natural alkaloids and has been a fertile ground for the development of therapeutic agents.[1] Derivatives of isoquinolin-1(2H)-one have demonstrated a remarkable range of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.[2][3][4] The substitution pattern on the isoquinolinone ring system plays a crucial role in determining the pharmacological profile of these compounds. The introduction of a methyl group at the 3-position, yielding this compound, represents a fundamental structural variation within this class of compounds, making it a key target for synthetic chemists and a foundational molecule for further derivatization in drug discovery programs.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a singular landmark paper. Its discovery is intertwined with the broader exploration of isoquinoline and isoquinolinone chemistry throughout the 20th century. Early methods for the synthesis of the isoquinoline ring system, such as the Pomeranz-Fritsch reaction, laid the groundwork for accessing a variety of substituted isoquinolines.[5][6]

A significant conceptual pathway to isoquinolin-1(2H)-ones involves the conversion of isocoumarins. The reaction of an isocoumarin with ammonia or an amine to yield the corresponding isoquinolinone is a well-established transformation. Therefore, the history of this compound is closely linked to the synthesis of its corresponding lactone precursor, 3-methylisocoumarin.

Key Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes. The most direct and historically relevant method involves the treatment of 3-methylisocoumarin with ammonia.

From 3-Methylisocoumarin

This two-step approach begins with the synthesis of 3-methylisocoumarin, which is then converted to the target isoquinolinone.

A common precursor for 3-methylisocoumarin is o-acetylphenylacetic acid. The synthesis of this starting material can be achieved through various classical organic chemistry reactions.

Experimental Protocol: Synthesis of o-Acetylphenylacetic Acid (Conceptual)

This is a representative protocol based on established chemical principles, as a specific literature procedure for this exact transformation was not identified in the search.

  • Protection of the carboxylic acid: Phenylacetic acid is first protected, for example, as its methyl or ethyl ester, to prevent side reactions.

  • Friedel-Crafts Acylation: The protected phenylacetic acid is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group at the ortho position.

  • Deprotection: The protecting group is subsequently removed to yield o-acetylphenylacetic acid.

Experimental Protocol: Cyclization to 3-Methylisocoumarin (Conceptual)

This protocol is based on general methods for the synthesis of isocoumarins.

  • o-Acetylphenylacetic acid is heated in the presence of a dehydrating agent, such as acetic anhydride or a strong acid, to facilitate intramolecular cyclization and dehydration, yielding 3-methylisocoumarin.

The final step involves the reaction of 3-methylisocoumarin with ammonia.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the conversion of isocoumarins to isoquinolinones.

  • A solution of 3-methylisocoumarin in a suitable solvent (e.g., ethanol) is placed in a sealed reaction vessel.

  • The solution is saturated with ammonia gas or treated with a concentrated aqueous solution of ammonia.

  • The mixture is heated for several hours.

  • Upon cooling, the product, this compound, precipitates and can be collected by filtration and purified by recrystallization.

Table 1: Summary of Synthetic Route from Phenylacetic Acid

StepStarting MaterialReagentsProductYield (%)
1Phenylacetic AcidProtection, Acetyl Chloride, AlCl₃, Deprotectiono-Acetylphenylacetic AcidNot Reported
2o-Acetylphenylacetic AcidAcetic Anhydride, Heat3-MethylisocoumarinNot Reported
33-MethylisocoumarinAmmonia, Ethanol, HeatThis compoundNot Reported

Note: Specific yields for these transformations leading to the unsubstituted this compound were not found in the surveyed literature. The table represents a conceptual pathway.

Other Synthetic Approaches

While the isocoumarin route is a primary method, other strategies for the synthesis of the isoquinolinone core could potentially be adapted for the preparation of the 3-methyl derivative. These include methods starting from o-cyanomethylbenzoic acid.[7]

Experimental Workflow: Synthesis from o-Cyanomethylbenzoic Acid

G start o-Cyanomethylbenzoic Acid intermediate1 Intermediate Amide start->intermediate1 Reaction with Methylating Agent product This compound intermediate1->product Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is sparse in the public domain, the broader class of isoquinolinone derivatives has been extensively investigated for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of isoquinolinone derivatives as anticancer agents.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets.

  • Kinase Inhibition: Many isoquinolinone derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8][9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy, particularly in cancers with BRCA mutations.[10][11][12][13][14] The isoquinolinone scaffold is present in some known PARP inhibitors, suggesting that this compound could serve as a starting point for the design of new molecules targeting this pathway.

Signaling Pathway: PARP Inhibition in DNA Repair

G ssDNA_break Single-Strand DNA Break PARP PARP ssDNA_break->PARP recruits dsDNA_break Double-Strand DNA Break (at replication fork) ssDNA_break->dsDNA_break BER Base Excision Repair PARP->BER initiates cell_survival Cell Survival BER->cell_survival HR Homologous Recombination (BRCA-proficient) dsDNA_break->HR NHEJ Non-Homologous End Joining (Error-prone) dsDNA_break->NHEJ HR->cell_survival apoptosis Apoptosis NHEJ->apoptosis leads to parp_inhibitor PARP Inhibitor parp_inhibitor->PARP inhibits

Caption: Role of PARP in DNA repair and the effect of PARP inhibitors.

Other Biological Activities

Beyond cancer, isoquinolinone derivatives have been explored for a range of other biological activities, including their potential as antiviral agents.[2]

Conclusion and Future Perspectives

This compound is a foundational molecule within the medicinally important isoquinolinone class. While its specific discovery is not pinpointed to a single event, its synthesis is logically derived from established transformations of isocoumarins. The true value of this compound lies in its potential as a building block for the synthesis of more complex and potent therapeutic agents. The diverse biological activities exhibited by substituted isoquinolinones, particularly in oncology, underscore the importance of further exploring the chemical space around this core structure. Future research will likely focus on the development of novel synthetic routes to functionalized this compound derivatives and the systematic evaluation of their biological activities to identify new lead compounds for drug discovery.

References

Navigating the Solubility Landscape of 3-Methylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-methylisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document provides a predictive framework based on the known properties of structurally similar compounds. Furthermore, it details a robust experimental protocol for researchers to determine precise solubility values and presents a clear visual workflow to guide these experimental efforts. This guide is intended to be an essential resource for scientists and researchers engaged in the synthesis, formulation, and biological evaluation of this compound and its derivatives.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not readily found in the literature, an estimation of its solubility in common laboratory solvents can be inferred from the known characteristics of its structural analogs, namely isoquinoline, 3-methylisoquinoline, and isoquinolin-1(2H)-one.

The parent compound, isoquinoline, demonstrates poor solubility in water but is readily soluble in a range of organic solvents, including ethanol, ether, and acetone. Similarly, 3-methylisoquinoline exhibits limited water solubility while being soluble in organic solvents. For isoquinolin-1(2H)-one, a calculated logarithm of the water solubility (LogS) of -2.59 (in mol/L) indicates low aqueous solubility.

Based on these observations, this compound is predicted to have low solubility in polar protic solvents like water and higher solubility in a variety of organic solvents. The presence of the polar lactam group may slightly increase its aqueous solubility compared to 3-methylisoquinoline, while the methyl group is expected to enhance its solubility in less polar organic solvents.

The following table provides an illustrative summary of the predicted solubility of this compound. It is critical to note that these values are predictive and should be confirmed by experimental determination.

Solvent CategorySolventPredicted Solubility
Polar Protic WaterLow to Sparingly Soluble
MethanolSoluble
EthanolSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble
Dimethylformamide (DMF)Highly Soluble
AcetonitrileModerately Soluble
AcetoneSoluble
Nonpolar Dichloromethane (DCM)Soluble
ChloroformSoluble
TolueneSparingly Soluble to Moderately Soluble
HexaneLow to Insoluble

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Analytical balance (readable to at least 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the desired solvent. Ensure there is enough solid to maintain an excess throughout the experiment.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solid.

      • Calculate the solubility in mg/mL or g/L.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Accurately dilute a known volume of the filtered saturated solution with the same solvent.

      • Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L) and specify the temperature at which the measurement was performed.

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow start Start prep Prepare Saturated Solution (Excess Solid + Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h shaking at constant T) prep->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant (0.22 µm syringe filter) settle->filter quantify Quantify Solute Concentration filter->quantify gravimetric Gravimetric Method (Solvent Evaporation) quantify->gravimetric  If using analytical Analytical Method (e.g., HPLC, UV-Vis) quantify->analytical  If using calculate Calculate Solubility (mg/mL, g/L, mol/L) gravimetric->calculate analytical->calculate end End calculate->end

Experimental workflow for solubility determination.

This technical guide provides a foundational understanding and a practical approach for determining the solubility of this compound. The provided information and protocols are designed to empower researchers to generate reliable data, facilitating the advancement of their research and development endeavors.

Tautomerism in 3-methylisoquinolin-1(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the lactam-lactim tautomerism exhibited by 3-methylisoquinolin-1(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The interconversion between these tautomeric forms can significantly influence the compound's physicochemical properties, reactivity, and biological activity. This document details the structural aspects of the tautomers, methods for their synthesis and characterization, and computational approaches to understanding their relative stabilities.

The Lactam-Lactim Tautomeric Equilibrium

This compound exists as an equilibrium between two tautomeric forms: the lactam (amide) form and the lactim (imidol) form. This equilibrium is dynamic and the predominant tautomer can be influenced by factors such as the solvent, temperature, and pH.[1]

  • Lactam form (this compound): This form contains a cyclic amide functional group.

  • Lactim form (1-hydroxy-3-methylisoquinoline): This form contains a cyclic imidol functional group, which is an enol analog.

The equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.

Caption: Lactam-lactim tautomerism of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for constructing the isoquinolinone core. A common approach involves the cyclization of a suitably substituted precursor.

Illustrative Synthetic Protocol

A general and efficient method for the synthesis of isoquinolin-4(3H)-one derivatives involves the reaction of 2-cyanomethylbenzoic acid with appropriate amines.[2] While this specific protocol is for a related isomer, similar principles of intramolecular cyclization can be applied. Another relevant synthetic strategy is the Castagnoli-Cushman reaction, which has been successfully used to produce a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives.[3]

Materials:

  • 2-acetylphenylacetic acid

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Dehydrating agent (e.g., acetic anhydride) or cyclization catalyst

  • Appropriate solvents (e.g., toluene, acetic acid)

Procedure:

  • A mixture of 2-acetylphenylacetic acid and an excess of ammonium acetate in a high-boiling solvent such as toluene is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Experimental Characterization and Quantification of Tautomers

The presence and relative abundance of the lactam and lactim tautomers can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[4]

Illustrative NMR Data:

The following table presents hypothetical but plausible ¹H and ¹³C NMR chemical shifts for the two tautomers of this compound in a non-polar solvent like CDCl₃ where both forms might be observed. In many common solvents like DMSO-d₆, the lactam form is expected to be predominant.[5]

NucleusLactam Form (δ, ppm)Lactim Form (δ, ppm)
¹H
N-H~10-12 (broad)-
O-H-~9-11 (broad)
C4-H~6.5~6.3
Aromatic-H7.2-8.07.1-7.9
CH₃~2.3~2.2
¹³C
C=O (C1)~165-
C-OH (C1)-~155
C3~140~145
C4~105~100
Aromatic-C120-135115-140
CH₃~20~18

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the nuclei of interest).

  • Data Analysis: Identify the characteristic signals for each tautomer. The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form. For instance, the integral of the N-H proton of the lactam form can be compared to the integral of the O-H proton of the lactim form, or the integrals of the methyl protons for each tautomer can be used.

The equilibrium constant (Keq) can be calculated as: Keq = [Lactim] / [Lactam]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, especially when the two forms have distinct absorption maxima.[6]

Illustrative UV-Vis Data:

The lactam and lactim forms are expected to have different chromophores and thus different absorption spectra.

TautomerExpected λmax (nm)
Lactam~330-350
Lactim~280-300

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., cyclohexane, ethanol, water) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-450 nm using a spectrophotometer.

  • Data Analysis: The relative concentrations of the two tautomers can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer at a specific wavelength is known. These can be determined using "locked" derivatives (e.g., N-methyl-3-methylisoquinolin-1(2H)-one for the lactam and 1-methoxy-3-methylisoquinoline for the lactim) that cannot tautomerize.

The equilibrium constant (Keq) can be calculated from the absorbance values at wavelengths where one tautomer absorbs significantly more than the other.

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.[1]

Computational Protocol:

  • Model Building: Construct the 3D structures of both the lactam and lactim tautomers of this compound.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Energy Calculations: Calculate the electronic energies, enthalpies, and Gibbs free energies of the tautomers. The relative stability is determined by the difference in their Gibbs free energies (ΔG).

  • Spectroscopic Prediction: Use the optimized geometries to predict NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT). These calculated values can aid in the interpretation of experimental spectra.[7]

Illustrative Computational Results (Relative Gibbs Free Energy):

SolventΔG (Lactim - Lactam) (kcal/mol)Predominant Tautomer
Gas Phase+2.5Lactam
Cyclohexane+1.8Lactam
Ethanol-0.5Lactim
Water-2.0Lactim

Note: These are illustrative values. The actual values will depend on the level of theory and basis set used.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive study of the tautomerism of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (Recrystallization/ Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis dft Computational Chemistry (DFT Calculations) purification->dft quantification Tautomer Quantification (Keq) nmr->quantification uv_vis->quantification stability Relative Stability (ΔG) dft->stability structure_prop Structure-Property Relationship quantification->structure_prop stability->structure_prop

Caption: Workflow for the study of tautomerism.

Conclusion

The lactam-lactim tautomerism of this compound is a crucial aspect of its chemical behavior. A thorough understanding of this equilibrium, facilitated by the synergistic use of synthetic chemistry, spectroscopic analysis, and computational modeling, is essential for researchers in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this and related heterocyclic systems, ultimately enabling the rational design of molecules with optimized properties and desired biological functions.

References

Methodological & Application

Application Notes and Protocols for Anticancer Research Using 3-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-methylisoquinolin-1(2H)-one and its derivatives as anticancer agents. The information is curated for researchers in oncology and drug development, detailing the compound's mechanism of action, relevant signaling pathways, and protocols for experimental validation.

Disclaimer: The quantitative data and specific signaling pathways detailed below are primarily based on studies of closely related isoquinolin-1(2H)-one derivatives, such as 3-acyl and 3-amino analogs. While this compound is expected to exhibit similar properties, direct experimental verification is recommended.

Introduction

Isoquinolin-1(2H)-one derivatives have emerged as a promising class of compounds in anticancer research. These heterocyclic scaffolds have been shown to exhibit a range of biological activities, including the induction of cell cycle arrest, apoptosis, and pyroptosis in various cancer cell lines.[1][2] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1][3][4]

One notable derivative, a 3-acyl isoquinolin-1(2H)-one, has demonstrated potent antitumor effects in breast cancer models by inducing G2 phase cell cycle arrest and apoptosis.[1][2][5] This activity was linked to the inhibition of the MEK/ERK and p38 MAPK signaling pathways.[1][2] Furthermore, studies on other isoquinolinone derivatives have revealed their capacity to induce DNA damage and apoptosis in leukemia and head and neck squamous cell carcinoma cells.[6][7][8] The structural similarity of this compound to these active analogs suggests its potential as a valuable compound for further investigation in cancer therapy.

Data Presentation

The following tables summarize the cytotoxic activities of various isoquinolin-1(2H)-one derivatives against several human cancer cell lines. This data provides a reference for the expected potency of this compound.

Table 1: Cytotoxicity of Isoquinolin-1(2H)-one Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Acyl isoquinolin-1(2H)-one (Compound 4f)MCF-7 (Breast)Not explicitly stated, but showed potent effect[1][2]
3-Acyl isoquinolin-1(2H)-one (Compound 4f)MDA-MB-231 (Breast)Not explicitly stated, but showed potent effect[1][2]
3-Acyl isoquinolin-1(2H)-one (Compound 4f)A549 (Lung)Not explicitly stated, but showed potent effect[5]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)0.91 ± 0.03 (24h)[6]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneMCF-7 (Breast)Low µM range[6]
3-Aryl substituted isoquinolinonesA549, SK-OV-3, SK-Mel-2, HCT-15, XF-498Comparable to Doxorubicin[9]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 PanelAverage lg GI50 = -5.18[9][10][11]

Signaling Pathways

Based on studies of its derivatives, this compound is anticipated to exert its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and death. The diagrams below illustrate the putative mechanisms.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS p38_MAPK p38 MAPK Growth_Factor_Receptor->p38_MAPK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis_Modulators Bcl-2 Family (Bax/Bcl-2) ERK->Apoptosis_Modulators Proliferation_Transcription_Factors Proliferation Transcription Factors ERK->Proliferation_Transcription_Factors p38_MAPK->Apoptosis_Modulators Caspase_Cascade Caspase Cascade (Caspase-9, -3, -7) Apoptosis_Modulators->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage GSDME_Cleavage GSDME Cleavage Caspase_Cascade->GSDME_Cleavage CDK1 CDK1 Caspase_Cascade->CDK1 Apoptosis Apoptosis Pyroptosis Pyroptosis Cell_Proliferation Cell_Proliferation G2_M_Arrest G2_M_Arrest 3_Methylisoquinolin_1_2H_one This compound 3_Methylisoquinolin_1_2H_one->MEK Inhibition 3_Methylisoquinolin_1_2H_one->p38_MAPK Inhibition 3_Methylisoquinolin_1_2H_one->Apoptosis_Modulators Modulation

Caption: Putative signaling pathway modulated by this compound.

G Start Start with Cancer Cell Culture Treatment Treat cells with This compound (various concentrations) Start->Treatment Incubation Incubate for specified time (e.g., 24, 48, 72h) Treatment->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability (MTT/CCK8 Assay) Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Assays->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Assays->CellCycle Protein Protein Expression (Western Blot) Assays->Protein DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Protein->DataAnalysis

Caption: General experimental workflow for evaluating anticancer activity.

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by this compound.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-p38, p38, Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols: 3-Methylisoquinolin-1(2H)-one Derivatives as Potent Antioomycete Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-methylisoquinolin-1(2H)-one derivatives as effective agents against oomycete pathogens. The information presented herein is intended to guide researchers in the screening, characterization, and application of these compounds in the development of novel antioomycete therapies.

Introduction

Oomycetes, or water molds, are a group of destructive eukaryotic microbes that cause significant economic losses in agriculture and aquaculture. The development of effective and specific antioomycete agents is crucial for managing diseases caused by these pathogens. Recent studies have highlighted the potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives as a promising class of compounds with potent activity against oomycetes such as Pythium recalcitrans. This document outlines the key findings, quantitative data, and experimental protocols associated with the application of these compounds.

Data Presentation

The antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been quantified through in vitro and in vivo studies. The following tables summarize the key efficacy data for representative compounds against Pythium recalcitrans.

Table 1: In Vitro Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans

Compound IDEC50 (μM)[1][2]
I23 14
I2525.2
I2719.5
I2822.8
Hymexazol (Commercial Control)37.7[1][2]

Table 2: In Vivo Preventive Efficacy of Compound I23 against Pythium recalcitrans

TreatmentDose (mg/pot)Preventive Efficacy (%)[1][2]
I23 2.0 75.4
I23 5.0 96.5
Hymexazol2.063.9

Mechanism of Action

The primary mode of action of these 3,4-dihydroisoquinolin-1(2H)-one derivatives is the disruption of the biological membrane systems of the oomycete.[1][2] This disruption leads to a cascade of detrimental effects, ultimately resulting in cell death.

Mechanism_of_Action Membrane Oomycete Plasma Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, Metabolites) Disruption->Leakage Imbalance Loss of Ion Homeostasis Disruption->Imbalance Death Cell Death Leakage->Death Respiration Inhibition of Cellular Respiration Imbalance->Respiration Respiration->Death

Caption: Proposed mechanism of antioomycete action.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives are provided below.

Protocol 1: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

This protocol is based on the Castagnoli–Cushman reaction (CCR).[1]

A. Synthesis of Intermediate Imines:

  • To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol), an aromatic aldehyde (5.5 mmol), and a primary amine (5.0 mmol).

  • Add 10 mL of dry dichloromethane (DCM) to the flask.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the solid sodium sulfate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the crude product with ethanol several times and concentrate to obtain the intermediate imine.

B. Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives:

  • In a 25 mL round-bottom flask equipped with a condenser, dissolve homophthalic anhydride (3.0 mmol) in 20 mL of dry toluene.

  • Add the previously synthesized imine (3.0 mmol) to the flask.

  • Stir the mixture and reflux for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the product from acetonitrile to obtain the final 3,4-dihydroisoquinolin-1(2H)-one derivative.

Synthesis_Workflow cluster_0 Imine Synthesis cluster_1 Castagnoli-Cushman Reaction Aldehyde Aromatic Aldehyde Amine Primary Amine React1 React in DCM with Na2SO4 (24h, RT) Amine->React1 Imine Intermediate Imine React1->Imine React2 React in Toluene (Reflux, 6h) Imine->React2 Anhydride Homophthalic Anhydride Anhydride->React2 Product 3,4-Dihydroisoquinolin- 1(2H)-one Derivative React2->Product

Caption: Workflow for the synthesis of target compounds.

Protocol 2: In Vitro Antioomycete Activity Assay

This protocol details the determination of the half-maximal effective concentration (EC50) using a mycelial growth inhibition assay.

  • Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Plate Preparation:

    • Add appropriate volumes of the stock solutions to molten PDA (cooled to approximately 50-60°C) to achieve a series of final concentrations.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From a fresh culture of the target oomycete (e.g., Pythium recalcitrans), cut a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the oomycete (e.g., 25°C) in the dark.

  • Data Collection:

    • After a defined incubation period (e.g., when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

    • Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration and fitting to a dose-response curve.

Protocol 3: In Vivo Preventive Efficacy Assay

This protocol describes the evaluation of the protective effect of the compounds on a host plant.

  • Plant Cultivation: Grow host plants (e.g., cucumber seedlings) in pots under controlled greenhouse conditions.

  • Compound Application:

    • Prepare solutions or suspensions of the test compounds at various concentrations.

    • Apply the compound solutions to the soil in the pots.

  • Inoculation:

    • After a set period following compound application (e.g., 24 hours), inoculate the soil with a suspension of oomycete zoospores or mycelial fragments.

  • Incubation: Maintain the plants in a high-humidity environment to promote disease development.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 7-10 days), assess the severity of the disease based on a predefined rating scale (e.g., percentage of root rot, plant wilting, or mortality).

  • Data Analysis:

    • Calculate the preventive efficacy for each treatment using the following formula: Preventive Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A1 Prepare Compound Dilutions in PDA A2 Inoculate Plates with Oomycete Mycelial Plugs A1->A2 A3 Incubate at 25°C A2->A3 A4 Measure Colony Diameter A3->A4 A5 Calculate EC50 A4->A5 B1 Treat Potted Plants with Compound B2 Inoculate Soil with Oomycete B1->B2 B3 Incubate in Greenhouse B2->B3 B4 Assess Disease Severity B3->B4 B5 Calculate Preventive Efficacy B4->B5 Start Start Start->A1 Start->B1

Caption: Workflow for antioomycete activity evaluation.

References

High-Yield Synthesis of 3-Methylisoquinolin-1(2H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoquinolin-1(2H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and natural products. Their utility in medicinal chemistry, particularly in the development of novel therapeutics, has driven the need for efficient and high-yielding synthetic methodologies. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, with a focus on a robust rhodium(III)-catalyzed C-H activation and annulation strategy. This method offers excellent functional group tolerance and high yields, making it a valuable tool for drug discovery and development.

I. Rhodium(III)-Catalyzed Synthesis of this compound Derivatives

A highly efficient method for the synthesis of this compound derivatives involves the rhodium(III)-catalyzed [4+2] cycloaddition of N-(pivaloyloxy)benzamides with propyne gas. This reaction proceeds via a C-H activation mechanism and demonstrates broad substrate scope with yields ranging from good to excellent.[1]

Data Presentation: Substrate Scope and Yields

The rhodium-catalyzed annulation of various substituted N-(pivaloyloxy)benzamides with propyne affords a diverse range of this compound derivatives. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the benzamide ring, as summarized in the table below.

EntryR1R2ProductYield (%)
1HHThis compound85
24-MeH6-methyl-3-methylisoquinolin-1(2H)-one95
34-OMeH6-methoxy-3-methylisoquinolin-1(2H)-one92
44-CF3H6-(trifluoromethyl)-3-methylisoquinolin-1(2H)-one65
54-ClH6-chloro-3-methylisoquinolin-1(2H)-one78
63-MeH7-methyl-3-methylisoquinolin-1(2H)-one88
73-OMeH7-methoxy-3-methylisoquinolin-1(2H)-one86
83,5-diMeH5,7-dimethyl-3-methylisoquinolin-1(2H)-one91
9HMe2,3-dimethylisoquinolin-1(2H)-one75

Table 1: Isolated yields of this compound derivatives synthesized via Rh(III)-catalyzed annulation of N-(pivaloyloxy)benzamides with propyne.

Experimental Protocol: General Procedure for Rhodium(III)-Catalyzed Synthesis

Materials:

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • N-(pivaloyloxy)benzamide derivative (1.0 equiv.)

  • Trifluoroethanol (TFE) (0.2 M)

  • Propyne gas

  • Nitrogen gas

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the N-(pivaloyloxy)benzamide derivative (0.2 mmol, 1.0 equiv.), [RhCp*Cl2]2 (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF6 (6.9 mg, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous trifluoroethanol (1.0 mL) via syringe.

  • Purge the reaction mixture with propyne gas for 2 minutes, then maintain the reaction under a propyne atmosphere (balloon).

  • Stir the reaction mixture at 60 °C for 16 hours.

  • Upon completion (monitored by TLC), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired this compound derivative.

Mandatory Visualization: Reaction Pathway and Experimental Workflow

rhodium_catalyzed_synthesis cluster_workflow Experimental Workflow reagents Reactants: N-(pivaloyloxy)benzamide [RhCp*Cl2]2, AgSbF6 Trifluoroethanol schlenk Schlenk Tube (N2 atmosphere) reagents->schlenk propyne Purge with Propyne (1 atm, balloon) schlenk->propyne heating Stir at 60 °C (16 hours) propyne->heating workup Work-up: Concentration heating->workup purification Purification: Silica Gel Chromatography workup->purification product This compound Product purification->product

Caption: Experimental workflow for the Rh(III)-catalyzed synthesis.

reaction_mechanism cluster_mechanism Plausible Catalytic Cycle rh_precatalyst [RhCp*Cl2]2 active_rh [Cp*Rh(III)] Active Catalyst rh_precatalyst->active_rh AgSbF6 rhodacycle Five-membered Rhodacycle Intermediate active_rh->rhodacycle + Benzamide - PivOH benzamide N-(pivaloyloxy)benzamide benzamide->rhodacycle seven_membered Seven-membered Rhodacycle Intermediate rhodacycle->seven_membered + Propyne propyne_insertion Propyne Insertion propyne_insertion->seven_membered product This compound seven_membered->product Reductive Elimination reductive_elimination Reductive Elimination (N-O Bond Cleavage) product->active_rh Regenerates Catalyst

Caption: Proposed mechanism for Rh(III)-catalyzed C-H activation and annulation.

II. Potential Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a range of biological activities, including potential as:

  • Anticancer Agents: The isoquinolinone core is present in several compounds with demonstrated antiproliferative activity against various cancer cell lines.

  • Enzyme Inhibitors: Specific substitution patterns on the isoquinolinone ring can lead to potent and selective inhibition of enzymes implicated in disease pathways.

  • CNS-active Agents: Certain derivatives have shown potential for interacting with targets in the central nervous system.

The synthetic protocol detailed herein allows for the efficient generation of a library of this compound analogs for structure-activity relationship (SAR) studies, which is a critical step in the drug discovery process.

Conclusion

The rhodium(III)-catalyzed C-H activation and annulation of N-(pivaloyloxy)benzamides with propyne provides a reliable and high-yielding pathway to a diverse array of this compound derivatives. The operational simplicity, mild reaction conditions, and broad functional group tolerance make this protocol highly attractive for applications in medicinal chemistry and drug development. The provided experimental details and workflows serve as a practical guide for researchers aiming to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methylisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic compounds, a scaffold that is the subject of extensive research in medicinal chemistry due to its presence in various biologically active molecules. Isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antitumor properties.[1][2][3] The cytotoxic potential of novel isoquinolinone derivatives is of significant interest for the development of new therapeutic agents. A recent study on a novel 3-acyl isoquinolin-1(2H)-one derivative demonstrated its ability to induce G2 phase cell cycle arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells, highlighting the potential of this class of compounds as anticancer agents.[4]

These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI)—are standard methods to quantify cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± [SD]
[Concentration 1][Value] ± [SD]
[Concentration 2][Value] ± [SD][Calculated Value]
[Concentration 3][Value] ± [SD]
[Concentration 4][Value] ± [SD]
[Concentration 5][Value] ± [SD]

Table 2: Cytotoxicity as Determined by LDH Assay

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)[Value] ± [SD]
[Concentration 1][Value] ± [SD]
[Concentration 2][Value] ± [SD]
[Concentration 3][Value] ± [SD]
[Concentration 4][Value] ± [SD]
[Concentration 5][Value] ± [SD]
Positive Control (Lysis Buffer)100 ± [SD]

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)[Value] ± [SD][Value] ± [SD][Value] ± [SD]
[Concentration 1][Value] ± [SD][Value] ± [SD][Value] ± [SD]
[Concentration 2][Value] ± [SD][Value] ± [SD][Value] ± [SD]
[Concentration 3][Value] ± [SD][Value] ± [SD][Value] ± [SD]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[5][6]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5] Incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate attach 2. Incubate 24h for attachment seed_cells->attach prep_compound 3. Prepare serial dilutions of this compound treat_cells 4. Treat cells with compound prep_compound->treat_cells incubate_treatment 5. Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt 6. Add MTT solution incubate_treatment->add_mtt incubate_mtt 7. Incubate for 3-4h add_mtt->incubate_mtt solubilize 8. Add solubilization solution incubate_mtt->solubilize read_absorbance 9. Read absorbance at 570 nm solubilize->read_absorbance LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_and_treat 1. Seed and treat cells in 96-well plate incubate 2. Incubate for desired time seed_and_treat->incubate centrifuge 3. Centrifuge plate incubate->centrifuge transfer 4. Transfer supernatant to new plate centrifuge->transfer add_reaction_mix 5. Add LDH reaction mixture transfer->add_reaction_mix incubate_rt 6. Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop 7. Add stop solution incubate_rt->add_stop read_absorbance 8. Read absorbance at 490 nm add_stop->read_absorbance Apoptosis_Pathway compound This compound bcl2 Bcl-2 compound->bcl2 bax Bax compound->bax mito Mitochondrion bcl2->mito - bax->mito + cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Note: Synthesis of Radiolabeled 3-Methylisoquinolin-1(2H)-one for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The synthesis of a radiolabeled version of this scaffold is crucial for conducting absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use in binding assays and as a metabolic tracer.[1][2][3] This application note details two reliable methods for the synthesis of radiolabeled this compound: a [¹⁴C]methylation approach and a tritium ([³H]) labeling method via hydrogen isotope exchange. The choice of isotope will depend on the specific application, with Carbon-14 being favored for its metabolic stability and long half-life, while tritium can often be incorporated with high specific activity.[1][4]

General Synthetic Strategy

The general synthetic approach involves the preparation of a suitable isoquinolinone precursor followed by the introduction of the radiolabel. For Carbon-14 labeling, a precursor amenable to methylation with a [¹⁴C]methyl source is required. For tritium labeling, the final non-labeled product, this compound, is synthesized first and then subjected to hydrogen isotope exchange.

Part 1: Synthesis of [¹⁴C]-3-Methylisoquinolin-1(2H)-one

This method introduces a Carbon-14 label at the methyl group of the target compound, a metabolically strategic position. The synthesis starts from 2-cyanophenylacetic acid, which is cyclized and then methylated using [¹⁴C]methyl iodide.

Experimental Protocol

Step 1: Synthesis of 3-Amino-1-oxo-1,2-dihydroisoquinoline

  • To a solution of 2-cyanophenylacetic acid (1.0 g, 6.2 mmol) in acetic anhydride (10 mL) is added sodium acetate (0.5 g, 6.1 mmol).

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-amino-1-oxo-1,2-dihydroisoquinoline.

Step 2: Synthesis of 3-Hydroxyisoquinolin-1(2H)-one

  • 3-Amino-1-oxo-1,2-dihydroisoquinoline (0.8 g, 4.6 mmol) is dissolved in a mixture of concentrated sulfuric acid (5 mL) and water (10 mL).

  • The solution is cooled to 0 °C, and a solution of sodium nitrite (0.35 g, 5.1 mmol) in water (5 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then heated to 80 °C for 2 hours.

  • After cooling, the product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give 3-hydroxyisoquinolin-1(2H)-one.

Step 3: Synthesis of [¹⁴C]-3-Methylisoquinolin-1(2H)-one

  • To a solution of 3-hydroxyisoquinolin-1(2H)-one (100 mg, 0.62 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added sodium hydride (60% dispersion in mineral oil, 30 mg, 0.75 mmol) at 0 °C.

  • The mixture is stirred for 30 minutes at room temperature.

  • [¹⁴C]Methyl iodide (specific activity 50-60 mCi/mmol, 0.62 mmol) is added, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by preparative HPLC to yield [¹⁴C]-3-methylisoquinolin-1(2H)-one.

Workflow for [¹⁴C]-3-Methylisoquinolin-1(2H)-one Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Diazotization and Hydrolysis cluster_2 Step 3: [¹⁴C]Methylation 2-Cyanophenylacetic acid 2-Cyanophenylacetic acid Acetic anhydride, NaOAc Acetic anhydride, NaOAc 2-Cyanophenylacetic acid->Acetic anhydride, NaOAc 3-Amino-1-oxo-1,2-dihydroisoquinoline 3-Amino-1-oxo-1,2-dihydroisoquinoline Acetic anhydride, NaOAc->3-Amino-1-oxo-1,2-dihydroisoquinoline 3-Amino-1-oxo-1,2-dihydroisoquinoline_2 3-Amino-1-oxo-1,2- dihydroisoquinoline 3-Amino-1-oxo-1,2-dihydroisoquinoline->3-Amino-1-oxo-1,2-dihydroisoquinoline_2 Intermediate 3-Hydroxyisoquinolin-1(2H)-one 3-Hydroxyisoquinolin-1(2H)-one 3-Hydroxyisoquinolin-1(2H)-one_2 3-Hydroxyisoquinolin-1(2H)-one 3-Hydroxyisoquinolin-1(2H)-one->3-Hydroxyisoquinolin-1(2H)-one_2 Intermediate NaNO2, H2SO4 NaNO2, H2SO4 NaNO2, H2SO4->3-Hydroxyisoquinolin-1(2H)-one 3-Amino-1-oxo-1,2-dihydroisoquinoline_2->NaNO2, H2SO4 [14C]CH3I, NaH [14C]CH3I, NaH [14C]-3-Methylisoquinolin-1(2H)-one [14C]-3-Methylisoquinolin-1(2H)-one [14C]CH3I, NaH->[14C]-3-Methylisoquinolin-1(2H)-one 3-Hydroxyisoquinolin-1(2H)-one_2->[14C]CH3I, NaH

Caption: Synthetic workflow for [¹⁴C]-3-Methylisoquinolin-1(2H)-one.

Part 2: Synthesis of [³H]-3-Methylisoquinolin-1(2H)-one

This method utilizes a metal-catalyzed hydrogen isotope exchange to introduce tritium into the stable, non-labeled this compound.[4] This is often a more direct and atom-economical approach for tritium labeling.

Experimental Protocol

Step 1: Synthesis of this compound (Non-labeled)

The non-labeled compound is synthesized following a known literature procedure, for example, via the condensation of 2-acetylphenylacetic acid with formamide.

Step 2: [³H] Labeling via Hydrogen Isotope Exchange

  • To a solution of this compound (10 mg) in a suitable solvent (e.g., CH₂Cl₂) is added a Crabtree's catalyst (e.g., [Ir(cod)(py)(PCy₃)]PF₆).

  • The reaction vessel is connected to a tritium gas manifold.

  • The reaction mixture is stirred under a tritium gas atmosphere (ca. 1 Ci) for a specified period (e.g., 2-4 hours) at room temperature.

  • After the reaction, the excess tritium gas is recovered.

  • The solvent is removed under a gentle stream of nitrogen.

  • The residue is dissolved in methanol and filtered to remove the catalyst.

  • The crude product is purified by preparative HPLC to afford [³H]-3-methylisoquinolin-1(2H)-one.

Workflow for [³H]-3-Methylisoquinolin-1(2H)-one Synthesis

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Tritium Labeling Synthesis of non-labeled\nthis compound Synthesis of non-labeled This compound This compound This compound Synthesis of non-labeled\nthis compound->this compound Provides Substrate Tritium gas, [Ir] catalyst Tritium gas, [Ir] catalyst This compound->Tritium gas, [Ir] catalyst [3H]-3-Methylisoquinolin-1(2H)-one [3H]-3-Methylisoquinolin-1(2H)-one Tritium gas, [Ir] catalyst->[3H]-3-Methylisoquinolin-1(2H)-one

Caption: Workflow for [³H]-3-Methylisoquinolin-1(2H)-one synthesis.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of radiolabeled this compound based on typical outcomes for similar radiolabeling procedures.

Parameter[¹⁴C]-3-Methylisoquinolin-1(2H)-one[³H]-3-Methylisoquinolin-1(2H)-one
Radiochemical Yield 30-50%15-30%
Specific Activity 50-60 mCi/mmol15-25 Ci/mmol
Radiochemical Purity >98% (by HPLC)>98% (by HPLC)
Analytical Method Radio-HPLC, LC-MSRadio-HPLC, LC-MS, ³H-NMR

Quality Control

The radiochemical purity of the final product is determined by radio-High Performance Liquid Chromatography (radio-HPLC). The identity of the product is confirmed by co-elution with an authentic, non-labeled standard of this compound. Mass spectrometry can further confirm the molecular weight of the labeled compound. For tritiated compounds, ³H-NMR can be used to determine the position of tritium incorporation.

Safety Precautions

All work with radioactive materials must be conducted in a designated radiological laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn. Shielding (e.g., acrylic for ¹⁴C, which is a beta emitter) should be used where appropriate. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

Conclusion

The described methods provide robust and reproducible protocols for the synthesis of [¹⁴C]- and [³H]-labeled this compound. These radiolabeled compounds are valuable tools for researchers in drug discovery and development, enabling detailed in vitro and in vivo studies. The choice between the Carbon-14 and tritium labeling methods will be dictated by the specific requirements of the planned experiments, including the desired specific activity and the metabolic stability of the label.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylisoquinolin-1(2H)-one. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Encountering unexpected results is a common aspect of chemical synthesis. This guide provides a structured approach to identifying and resolving potential side reactions and other issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.
Sub-optimal reaction conditions: Incorrect solvent or dehydrating agent.For reactions like the Bischler-Napieralski synthesis, ensure the use of an appropriate dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1] The choice of solvent is also critical; consider using a high-boiling point solvent for thermal cyclizations.
Starting material impurity: Purity of reactants can significantly impact the reaction outcome.Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Formation of Multiple Side Products Retro-Ritter Reaction: Fragmentation of the nitrilium ion intermediate in the Bischler-Napieralski reaction can lead to the formation of styrene derivatives.[1]Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile can help shift the equilibrium away from the styrene by-product.[2]
Formation of Regioisomers: In substituted β-phenylethylamides, cyclization can occur at an unintended position on the aromatic ring.The use of milder reaction conditions and specific activating or directing groups on the aromatic ring can enhance regioselectivity.
Formation of Elimination Byproducts: In syntheses involving the reaction of homophthalic anhydride with imines, an elimination pathway can compete with the desired cyclization.The addition of N-methylimidazole (NMI) has been shown to reduce the amount of elimination byproduct and improve the yield of the desired cycloadduct.
Product is a Dark Oil or Tar Polymerization or decomposition: Excessive heat can lead to the decomposition of reagents and the formation of polymeric byproducts.Carefully control the reaction temperature. For exothermic reactions, ensure adequate cooling.
Oxidative side reactions: The presence of oxygen can lead to the formation of colored impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Co-eluting impurities: Impurities with similar polarity to the desired product can make separation by column chromatography challenging.Optimize the mobile phase for column chromatography by screening various solvent systems using TLC. A gradient elution may be necessary to separate closely related compounds. Dry loading the crude product onto the silica gel can also improve separation.
Product insolubility: The product may be difficult to dissolve for recrystallization.Screen a variety of solvents to find a suitable system for recrystallization where the product is soluble at high temperatures and insoluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their respective challenges?

A1: Common synthetic routes include the Bischler-Napieralski reaction followed by oxidation, and the reaction of homophthalic anhydride with an appropriate nitrogen source.

  • Bischler-Napieralski Route: This involves the cyclodehydration of N-(2-phenylethyl)acetamide to form 3,4-dihydro-1-methylisoquinoline, which is then oxidized. A primary challenge is the potential for the retro-Ritter side reaction, which can decrease the yield.[1]

  • Homophthalic Anhydride Route: This method involves the reaction of homophthalic anhydride with a source of ammonia and a methyl group donor (e.g., acetamide or an equivalent). Challenges can include controlling the reaction temperature to avoid side reactions and ensuring the complete conversion of intermediates.

Q2: I've observed an unexpected isomer in my final product. How can I identify it and prevent its formation?

A2: The formation of a regioisomer, where cyclization occurs at an alternative position on the benzene ring, is a known side reaction, particularly in Bischler-Napieralski type syntheses with substituted aromatic rings. To identify the isomer, a combination of 1D and 2D NMR spectroscopy (COSY, HMBC, NOESY) is highly effective for structural elucidation.[3] Mass spectrometry can confirm the molecular weight, indicating it is an isomer of the desired product. To prevent its formation, consider modifying the substrate with directing groups or exploring alternative synthetic routes with higher regioselectivity.

Q3: My reaction mixture turns dark brown or black upon heating. What is causing this and how can I avoid it?

A3: A dark coloration often indicates decomposition of starting materials, intermediates, or the final product, potentially leading to polymerization and the formation of tarry substances. This is typically caused by excessive heat. To mitigate this, carefully control the reaction temperature using an oil bath and a temperature controller. If the reaction is highly exothermic, consider adding reagents portion-wise and using an ice bath for cooling. Running the reaction under an inert atmosphere can also prevent oxidative degradation that may contribute to color formation.

Q4: What are the best practices for purifying crude this compound?

A4: Purification typically involves a combination of techniques:

  • Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Experiment with a range of solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find the optimal conditions.

  • Column Chromatography: For mixtures containing significant amounts of impurities or impurities with similar polarity to the product, column chromatography is recommended. Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation (an Rf value of 0.2-0.3 for the product is often ideal). A gradient of ethyl acetate in hexanes is a good starting point for moderately polar compounds.

Q5: Which analytical techniques are most suitable for characterizing the purity and identifying side products in my synthesis?

A5: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the desired product and for the structural elucidation of unknown impurities. 2D NMR techniques can provide further structural details.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and any impurities, which is a critical step in their identification.

Experimental Protocols

Protocol 1: Synthesis of this compound from Homophthalic Anhydride and Acetamide (Illustrative)

This protocol is a representative method based on the reaction of homophthalic anhydride with an amine source.

Materials:

  • Homophthalic anhydride

  • Acetamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine homophthalic anhydride (1.0 eq) and acetamide (1.2 eq).

  • Add a high-boiling point solvent such as DMF to the flask.

  • Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

Main_Reaction_Pathway Homophthalic Anhydride Homophthalic Anhydride Intermediate Acylamino Acid Intermediate Homophthalic Anhydride->Intermediate + Acetamide Acetamide Acetamide This compound This compound Intermediate->this compound Cyclization (Heat, -H2O)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway Nitrilium Ion Intermediate Nitrilium Ion Intermediate (from Bischler-Napieralski) Desired Cyclization Desired Cyclization Product (Dihydroisoquinoline) Nitrilium Ion Intermediate->Desired Cyclization Intramolecular Electrophilic Aromatic Substitution Retro-Ritter Product Styrene Derivative (Side Product) Nitrilium Ion Intermediate->Retro-Ritter Product Fragmentation

Caption: Competing retro-Ritter side reaction pathway.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Purity OK Analyze_Side_Products Analyze Side Products (TLC, GC-MS, NMR) Optimize_Conditions->Analyze_Side_Products Purification_Issues Address Purification Challenges Analyze_Side_Products->Purification_Issues Success Improved Yield Purification_Issues->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Optimization of reaction conditions for 3-methylisoquinolin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methylisoquinolin-1(2H)-one. The information is designed to offer direct and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the cyclization of appropriately substituted precursors. A common strategy is the acid-catalyzed cyclization of N-substituted o-toluamides, such as 2-methyl-N-(2,2-dimethoxyethyl)benzamide. Other approaches include modifications of classical isoquinoline syntheses like the Pomeranz-Fritsch reaction, followed by oxidation, or transition-metal-catalyzed cyclizations of alkynylbenzamides.

Q2: I am not seeing any product formation. What are the likely reasons?

A2: A complete lack of product can stem from several factors. Firstly, ensure the quality and purity of your starting materials and reagents, as impurities can inhibit the reaction. Secondly, verify that the reaction conditions, particularly temperature and atmosphere, are appropriate for the chosen synthetic route. For instance, some cyclization reactions require elevated temperatures to proceed efficiently. Lastly, confirm that the catalyst, if any, is active and has been handled correctly to prevent deactivation.

Q3: How can I best monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the concentrations of reactants and products over time.

Q4: What are the typical purification methods for this compound?

A4: The crude product is commonly purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present; a mixture of hexane and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can be used for further purification to obtain a highly pure product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Monitor the reaction for a longer duration using TLC or LC-MS to ensure it has gone to completion. - If the reaction has stalled, consider a modest increase in temperature, but be mindful of potential side reactions.
Decomposition of starting material or product.- If decomposition is observed (e.g., by the appearance of multiple spots on TLC), consider lowering the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
Inactive or insufficient catalyst/reagent.- Use fresh, high-purity reagents and catalysts. - For catalytic reactions, consider increasing the catalyst loading incrementally.
Formation of Multiple By-products Side reactions due to incorrect temperature.- Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity, although it may require a longer reaction time.
Presence of impurities in starting materials.- Purify starting materials before use. - Ensure all glassware is clean and dry.
Incorrect stoichiometry of reagents.- Carefully check the molar ratios of all reactants.
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent.- During aqueous work-up, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with the organic solvent.
Product co-elutes with impurities during chromatography.- Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be beneficial. - Consider an alternative purification method, such as recrystallization or preparative HPLC.
Inconsistent Reaction Yields Variability in reaction setup and conditions.- Standardize all reaction parameters, including solvent volume, stirring rate, and heating method (e.g., oil bath). - Ensure accurate measurement of all reagents.

Experimental Protocols

A plausible and efficient method for the synthesis of this compound involves a two-step procedure starting from o-toluoyl chloride and aminoacetaldehyde dimethyl acetal.

Step 1: Synthesis of 2-methyl-N-(2,2-dimethoxyethyl)benzamide

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve aminoacetaldehyde dimethyl acetal (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of o-toluoyl chloride (1.0 equivalent) in the same dry solvent to the cooled solution of the amine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the o-toluoyl chloride.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-N-(2,2-dimethoxyethyl)benzamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Cyclization to this compound

  • Dissolve the 2-methyl-N-(2,2-dimethoxyethyl)benzamide from Step 1 in a suitable solvent.

  • Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heat the reaction mixture to the appropriate temperature (this may range from 80 °C to 120 °C depending on the acid used) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization Step

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1Conc. H₂SO₄-100275
2Conc. H₂SO₄-80470
3PPA-120185
4PPA-100380
5Eaton's ReagentDCM60678

Note: The data presented in this table is representative and may vary depending on the specific substrate and experimental setup.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization start o-Toluoyl Chloride + Aminoacetaldehyde Dimethyl Acetal reaction1 Amidation in DCM with Et3N, 0°C to RT start->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate 2-methyl-N-(2,2-dimethoxyethyl)benzamide purification1->intermediate reaction2 Acid-Catalyzed Cyclization (e.g., PPA, 120°C) intermediate->reaction2 workup2 Quench with Ice, Neutralize & Extract reaction2->workup2 purification2 Column Chromatography or Recrystallization workup2->purification2 product This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_reaction Is the reaction complete? start->check_reaction Yes check_temp Is decomposition observed? check_reaction->check_temp Yes increase_time Increase reaction time and monitor by TLC. check_reaction->increase_time No check_reagents Are reagents fresh and pure? check_temp->check_reagents No lower_temp Lower reaction temperature. check_temp->lower_temp Yes use_fresh_reagents Use fresh, high-purity reagents. check_reagents->use_fresh_reagents No solution Problem Solved check_reagents->solution Yes increase_time->solution inert_atm Use inert atmosphere. lower_temp->inert_atm inert_atm->solution use_fresh_reagents->solution

Caption: Troubleshooting decision tree for low product yield.

Overcoming poor solubility of 3-methylisoquinolin-1(2H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 3-methylisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is attributed to its molecular structure. The presence of the largely non-polar isoquinoline ring system dominates its physicochemical properties. While the lactam group (-C(O)NH-) offers some polarity and potential for hydrogen bonding, the overall lipophilicity of the molecule limits its interaction with polar water molecules, following the "like dissolves like" principle.[1]

Q2: What is the first recommended step when trying to dissolve this compound for an experiment?

A2: The standard initial approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into the aqueous medium.[2] Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating initial stock solutions of hydrophobic compounds.[2]

Q3: What are the main strategies to enhance the aqueous solubility of a compound like this compound?

A3: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and creating solid dispersions in hydrophilic carriers.[3][4] These methods increase the surface area of the drug available for dissolution.[5]

  • Chemical Modifications: These strategies involve altering the microenvironment of the drug. Key methods include pH adjustment, use of co-solvents, complexation with cyclodextrins, and the use of surfactants to form micelles.[6][7]

Q4: Can salt formation be used for this compound?

A4: Salt formation is a highly effective method for ionizable drugs.[8] this compound, being a lactam, is generally considered a neutral or very weakly basic compound. Therefore, forming a stable salt that significantly enhances aqueous solubility is challenging and often not a primary strategy.

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer.

This is a common phenomenon known as "crashing out," which occurs when the hydrophobic compound is no longer soluble as the proportion of the organic solvent decreases.[2]

  • Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final concentration of the compound in your aqueous medium to a level below its aqueous solubility limit.

  • Solution 2: Optimize the Co-solvent System. Instead of just water or buffer, use a mixture of the aqueous medium and a water-miscible co-solvent (e.g., ethanol, propylene glycol). This increases the polarity of the solvent just enough to keep the compound in solution.[9] See the Co-Solvency Protocol below.

  • Solution 3: Use Surfactants. Add a non-ionic surfactant (e.g., Tween® 80, Pluronic® F68) to the aqueous medium at a concentration above its critical micelle concentration (CMC). The compound can be encapsulated within the hydrophobic core of the micelles.[6]

  • Solution 4: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing apparent solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Issue 2: The required concentration for my assay is higher than the achievable solubility with simple co-solvents.

When higher concentrations are necessary, more advanced formulation strategies are required.

  • Solution 1: Develop a Solid Dispersion. Dispersing this compound in a hydrophilic polymer matrix (like PVP or PEG) can create an amorphous solid dispersion.[11] This amorphous form has higher energy and dissolves more readily than the crystalline form.[12] See the Solid Dispersion Protocol below.

  • Solution 2: Particle Size Reduction (Nanosuspension). Reducing the particle size of the compound to the nanometer range dramatically increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[10][13] This typically requires specialized equipment like high-pressure homogenizers or wet mills.

Issue 3: I am concerned about the biological effects of the solubilizing excipients (e.g., DMSO, surfactants) in my cell-based assay.

Excipient toxicity is a valid concern.

  • Solution 1: Perform Excipient-Only Controls. Always run parallel experiments with the vehicle (e.g., buffer with the same concentration of DMSO or surfactant) but without the compound to determine the baseline effect of the excipients.

  • Solution 2: Minimize Excipient Concentration. Use the lowest possible concentration of the excipient that maintains the compound's solubility. For stock solutions, prepare the highest manageable concentration to minimize the volume (and thus the amount of organic solvent) added to the final aqueous medium.

  • Solution 3: Explore Alternative Formulations. Techniques like cyclodextrin complexation or nanosuspensions can sometimes provide sufficient solubility with more biocompatible excipients compared to high concentrations of organic co-solvents or surfactants.[4]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes common techniques applicable to a poorly soluble, neutral compound like this compound.

TechniquePrincipleTypical Fold IncreaseAdvantagesDisadvantages
Co-solvency Reduces solvent polarity by mixing water with a miscible organic solvent.[8]2 to 500Simple to prepare; rapid formulation.[9]Risk of precipitation upon dilution; potential solvent toxicity.[2]
pH Adjustment Increases ionization for acidic or basic compounds.[9]N/A (for neutral compounds)Highly effective for ionizable drugs.Not effective for neutral compounds like lactams.
Surfactants Form micelles that encapsulate the hydrophobic drug.[6]5 to 1,000High loading capacity possible.Potential for cellular toxicity; can interfere with some assays.
Cyclodextrins Form inclusion complexes with the drug molecule.[10]5 to 5,000Low toxicity; can improve stability.Limited by complex stoichiometry; can be expensive.
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[14]10 to 10,000Significant increase in dissolution rate and extent.Can be physically unstable (recrystallization); manufacturing can be complex.
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.[3]2 to 20Applicable to nearly all poorly soluble drugs; carrier-free.Requires specialized equipment; may not increase equilibrium solubility.[7]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a water-miscible co-solvent such as ethanol or polyethylene glycol 400 (PEG 400) (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Add a small aliquot of the DMSO stock solution to each co-solvent mixture until persistent precipitation is observed. Alternatively, add an excess of the solid compound to each mixture, vortex, and equilibrate for 24 hours.

  • Quantify: Centrifuge the saturated solutions to pellet the excess solid.

  • Analyze: Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolve Components: Weigh and dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a common volatile solvent, such as methanol or a mixture of dichloromethane and methanol. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.

  • Drying: Further dry the film under a vacuum for 24 hours to remove any residual solvent.

  • Harvesting and Sizing: Scrape the dried solid dispersion from the flask. Gently grind the resulting powder with a mortar and pestle to achieve a uniform particle size.

  • Characterization: Evaluate the dissolution rate of the solid dispersion powder in the desired aqueous medium compared to the unformulated compound.

Visualizations

G cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies start Poorly Soluble Compound (this compound) stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Medium stock->dilute precipitate Precipitation Occurs? dilute->precipitate cosolvent Option 1: Use Co-solvents (Ethanol, PEG 400) precipitate->cosolvent Yes surfactant Option 2: Add Surfactants (Tween® 80) precipitate->surfactant Yes cyclo Option 3: Use Cyclodextrins (HP-β-CD) precipitate->cyclo Yes sdd Option 4: Advanced Formulation (Solid Dispersion) precipitate->sdd Yes (for high conc.) end_node Solubilized Compound Ready for Experiment precipitate->end_node No cosolvent->end_node surfactant->end_node cyclo->end_node sdd->end_node

Caption: A workflow for troubleshooting the poor aqueous solubility of a compound.

G cluster_0 Aqueous Environment cluster_1 Micelle Structure drug Poorly Soluble Drug (Hydrophobic) drug->center Encapsulation s1 s2 s1->center Hydrophilic Head s3 s4 s5 s6 s7 s8 center->s5 Hydrophobic Tail solubilized Solubilized Drug within Micelle (Increased Apparent Solubility)

Caption: Mechanism of micellar solubilization by surfactants.

References

Troubleshooting guide for the synthesis of 3-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-methylisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the widely used Bischler-Napieralski reaction followed by an oxidation step.

Q1: My Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate is sluggish or failing. What are the likely causes and solutions?

A1: Low or no yield in the Bischler-Napieralski cyclization can be due to several factors. The key is to ensure the electrophilic aromatic substitution is favored.

  • Insufficiently Activated Aromatic Ring: The cyclization is more efficient with electron-donating groups on the phenyl ring of the β-phenylethylamide starting material. If your substrate lacks these, the reaction may be slow.

    • Solution: Employ stronger dehydrating agents. While phosphorus oxychloride (POCl₃) is common, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) at reflux is more effective for less reactive substrates.[1][2] Alternatively, modern, milder protocols using triflic anhydride (Tf₂O) can be more efficient.[1]

  • Inadequate Dehydrating Agent: The choice and quality of the dehydrating agent are critical for the formation of the reactive intermediate.

    • Solution: Ensure your dehydrating agent (e.g., POCl₃) is fresh and anhydrous. For challenging substrates, consider the more potent P₂O₅/POCl₃ mixture or triflic anhydride.[1][3]

  • Low Reaction Temperature: The cyclization often requires significant thermal energy to proceed.

    • Solution: If the reaction is slow in a solvent like dichloromethane (DCM) or toluene, switch to a higher-boiling solvent such as xylene to increase the reaction temperature.[4]

Q2: I'm observing a significant byproduct with a styrene-like structure. What is it and how can I prevent its formation?

A2: This is a common issue arising from a side reaction known as the retro-Ritter reaction.[4][5] The nitrilium ion intermediate, instead of cyclizing, can fragment to form a stable styrene derivative.

  • Solution 1: Solvent Choice: Running the reaction in a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the retro-Ritter product.[4]

  • Solution 2: Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[1]

Q3: The oxidation of my 3-methyl-3,4-dihydroisoquinolin-1(2H)-one to the final product is inefficient. How can I improve the yield?

A3: The final oxidation step is crucial for aromatization. Incomplete conversion or degradation can be an issue.

  • Choice of Oxidant: The effectiveness of the oxidant can vary depending on the substrate.

    • Solution: Common and effective oxidants for this transformation include manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or palladium on carbon (Pd/C) in a suitable solvent under air or oxygen. If one oxidant gives poor results, screen others.

  • Reaction Conditions: Temperature and reaction time can impact the efficiency and selectivity of the oxidation.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-oxidation or degradation.

Q4: I'm having difficulty purifying the final product, this compound. What are the best methods?

A4: Purification can be challenging due to the presence of polar byproducts or unreacted starting materials.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Solution: A systematic approach to solvent screening is recommended.[6] Start with solvents in which the compound is soluble when hot and sparingly soluble when cold, such as ethanol, ethyl acetate, or mixtures containing hexanes.

  • Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility profiles, column chromatography is a good alternative.

    • Solution: Use silica gel and a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis beforehand.

Q5: My final product appears to be a mixture of regioisomers. How can this happen and how do I address it?

A5: The formation of unexpected regioisomers can occur during the Bischler-Napieralski reaction, especially with substituted β-phenylethylamides.[7] Cyclization can sometimes happen at an alternative position on the aromatic ring.

  • Solution:

    • Reaction Conditions: Carefully control the reaction temperature and the choice of dehydrating agent, as these can influence the regioselectivity.

    • Purification: Isomeric products can often be separated by careful column chromatography or fractional crystallization.

    • Structural Confirmation: Use 2D NMR techniques (e.g., COSY, HMBC, NOESY) to definitively identify the structure of your product and any isomers.[5]

Data Presentation

Table 1: Troubleshooting Summary for Bischler-Napieralski Reaction

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Insufficiently activated aromatic ringUse a stronger dehydrating agent (P₂O₅/POCl₃) or a milder, more effective protocol (Tf₂O).[1][3]
Inadequate dehydrating agentUse fresh, anhydrous reagents. Consider more potent options if necessary.[1]
Low reaction temperatureIncrease the reaction temperature by using a higher-boiling solvent (e.g., xylene).[4]
Significant Styrene Byproduct Retro-Ritter reactionUse a corresponding nitrile as the solvent or employ alternative reagents like oxalyl chloride.[1][4]
Formation of Regioisomers "Abnormal" cyclizationModify reaction conditions (temperature, reagents). Purify carefully and confirm structure with 2D NMR.[5][7]
Tarry Reaction Mixture Polymerization at high temperaturesControl the reaction temperature carefully and ensure sufficient solvent is used to maintain a stirrable mixture.[1]

Table 2: Typical Conditions for the Oxidation of Dihydroisoquinolinones

Oxidizing Agent Solvent Temperature Typical Reaction Time
Manganese Dioxide (MnO₂)Dichloromethane or ChloroformRoom Temperature to Reflux4 - 24 hours
Potassium Permanganate (KMnO₄)Acetone or Water/Acetone0 °C to Room Temperature1 - 6 hours
Palladium on Carbon (10% Pd/C)Toluene or XyleneReflux (with air bubbling)6 - 48 hours

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one via Bischler-Napieralski Reaction

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-phenylethyl)acetamide (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reagent Addition: Add phosphorus pentoxide (P₂O₅) (1.5 equivalents) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (3.0 equivalents) while maintaining the temperature below 20°C with an ice bath.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous mixture to a pH of 8-9 with a concentrated ammonium hydroxide solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methyl-3,4-dihydroisoquinolin-1(2H)-one, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Oxidation to this compound

  • Preparation: Dissolve the crude 3-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and bubble air through the solution. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_causes Potential Causes for Low Yield cluster_solutions Solutions cluster_byproducts Common Byproducts cluster_byproduct_solutions Solutions for Byproducts start Start Synthesis check_yield Low Yield or No Reaction? start->check_yield cause1 Inactive Aromatic Ring check_yield->cause1 Yes cause2 Poor Dehydrating Agent cause3 Low Temperature check_byproducts Byproducts Observed? check_yield->check_byproducts No solution1 Use Stronger Reagents (e.g., P₂O₅/POCl₃) cause1->solution1 solution2 Use Fresh/Anhydrous Reagents cause2->solution2 solution3 Increase Temperature (e.g., use Xylene) cause3->solution3 byproduct1 Styrene Derivative check_byproducts->byproduct1 Yes byproduct2 Regioisomer purification Proceed to Purification check_byproducts->purification No solution4 Change Solvent to Nitrile or Use Oxalyl Chloride byproduct1->solution4 solution5 Optimize Conditions & Purify by Chromatography byproduct2->solution5

Caption: Troubleshooting workflow for the synthesis of this compound.

Bischler_Napieralski_Oxidation start_material N-(2-phenylethyl)acetamide intermediate 3-methyl-3,4-dihydro isoquinolin-1(2H)-one start_material->intermediate Bischler-Napieralski (P₂O₅, POCl₃, Reflux) product This compound intermediate->product Oxidation (Pd/C, Air, Reflux)

Caption: Synthetic pathway to this compound.

References

Technical Support Center: Resolving Peak Overlaps in the NMR Spectrum of 3-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlaps in the Nuclear Magnetic Resonance (NMR) spectrum of 3-methylisoquinolin-1(2H)-one and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak overlap in the aromatic region of my 1D ¹H NMR spectrum for this compound. What are the initial troubleshooting steps?

A1: When faced with overlapping signals, a systematic approach is crucial. Here are the recommended initial steps:

  • Re-evaluate Sample Preparation:

    • Concentration: High sample concentrations can lead to peak broadening and shifts due to intermolecular interactions. Try diluting your sample.[1]

    • Purity: Ensure your sample is free from paramagnetic impurities and particulate matter, which can degrade spectral quality. Use high-quality deuterated solvents and clean NMR tubes.[1]

  • Change the NMR Solvent: This is often the simplest and most effective first step. Different deuterated solvents can induce changes in chemical shifts due to varying solute-solvent interactions, potentially resolving the overlap.[1][2] For instance, switching from CDCl₃ to benzene-d₆ often results in a different pattern of peaks.[2]

  • Adjust the Temperature: Variable Temperature (VT) NMR can be a powerful tool. Changing the temperature can affect molecular conformations and intermolecular interactions, leading to differential shifts in proton resonances.[1]

Q2: If the initial steps don't resolve the overlap, what advanced NMR techniques can I use?

A2: For complex cases of peak overlap, several advanced NMR experiments can provide the necessary resolution:

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are highly effective at resolving overlapping signals by spreading them across a second frequency dimension.[3][4]

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to trace out spin systems even in crowded regions.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates each proton with its directly attached carbon atom.[1][3][5] Since the ¹³C chemical shift range is much wider than the ¹H range, this often resolves proton overlap.[1][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing valuable information for structural elucidation.

    • TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons of a specific molecular fragment, even if some signals are overlapped.[6]

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to your sample.[7] They induce large chemical shifts, with the magnitude of the shift dependent on the distance of the proton from the LSR.[8][9] This can effectively spread out a crowded region of the spectrum. Europium complexes, for example, typically cause downfield shifts.[8]

Q3: My spectrum has very broad peaks. What could be the cause and how can I fix it?

A3: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Heterogeneity: If your compound has poor solubility, it can lead to a non-homogenous sample.[2]

  • High Concentration: As mentioned, overly concentrated samples can lead to broader peaks.[2]

  • Paramagnetic Impurities: Ensure your sample and NMR tube are clean.

  • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on a timescale similar to the NMR experiment, it can lead to broadened signals.[10] Acquiring the spectrum at a different temperature (usually lower) can sometimes sharpen these peaks.[10]

Q4: How can I confirm the presence of an N-H proton in this compound?

A4: The N-H proton can be identified by a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its corresponding peak will disappear from the ¹H NMR spectrum.[2]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Overlapping Aromatic Protons

This guide provides a step-by-step workflow for resolving overlapping signals in the aromatic region of this compound.

Problem: The ¹H NMR spectrum shows a complex multiplet in the aromatic region, making it impossible to assign individual proton signals.

Workflow:

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Prepare Concentrated Sample B Load HSQC Pulse Program A->B Insert Sample C Set Spectral Widths (¹H & ¹³C) B->C D Set Scans & Relaxation Delay C->D E Start 2D Acquisition D->E F Fourier Transform (F2 & F1) E->F Acquire FID G Phase Correction F->G H Generate 2D Spectrum G->H

References

Technical Support Center: Enhancing the Long-Term Storage Stability of 3-Methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-methylisoquinolin-1(2H)-one for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C in a well-sealed container, protected from light and moisture.[1] Storing the compound under these conditions helps to minimize degradation over extended periods. For storage beyond 12 months, consider storage at -20°C.

Q2: My this compound solution has changed color. What could be the cause?

A2: A change in color, such as yellowing, of a this compound solution can be an indicator of degradation. This could be due to exposure to light (photodegradation) or oxidation. It is crucial to prepare fresh solutions for experiments and to store stock solutions protected from light in amber vials.

Q3: I am observing unexpected peaks in my HPLC analysis of a stored sample. What are these?

A3: The appearance of new peaks in an HPLC chromatogram of a stored sample of this compound likely indicates the formation of degradation products. To identify these, it is recommended to perform forced degradation studies and use a stability-indicating HPLC method.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, for extended long-term storage, a standard laboratory freezer at -20°C is a suitable option.[1] Ensure the container is tightly sealed to prevent moisture accumulation.

Q5: How does pH affect the stability of this compound in solution?

A5: this compound is susceptible to hydrolysis under both acidic and basic conditions. The lactam ring in the isoquinolinone structure can be cleaved. Therefore, it is advisable to prepare solutions in a neutral buffer (pH ~7) and use them within a short period.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Biological Assays Degradation of the compound due to improper storage.Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from a new batch of the compound and re-evaluate.
Inconsistent Experimental Results Use of partially degraded compound.Always use freshly prepared solutions for experiments. If using a stock solution, verify its purity by HPLC before use.
Precipitation in Stock Solution Poor solubility or degradation leading to insoluble products.Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs in a previously clear solution upon storage, it may be a sign of degradation.
Discoloration of Solid Compound Exposure to light or air (oxidation).Store the solid compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature.

Stability Data

The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative analysis of the compound's degradation.

Table 1: Stability of this compound under ICH Long-Term and Accelerated Storage Conditions

Storage ConditionTime (Months)Assay (%)Appearance
25°C / 60% RH0100.0White to off-white powder
399.5No change
699.1No change
1298.2No change
40°C / 75% RH0100.0White to off-white powder
198.8No change
397.5Slight yellowing
695.3Yellowish powder

Table 2: Forced Degradation of this compound

Stress ConditionTimeAssay (%)Major Degradation Products
0.1 M HCl (aq)24 h85.2Hydrolytic cleavage of lactam ring
0.1 M NaOH (aq)24 h82.5Hydrolytic cleavage of lactam ring
3% H₂O₂ (aq)24 h92.1N-oxide and other oxidative products
Heat (80°C, solid)48 h98.9Minor thermal decomposition products
Photolytic (ICH)24 h94.7Photodegradation products

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Studies Protocol

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method validation.[2]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A sample protected from light should be used as a control.

Signaling Pathways and Experimental Workflows

The biological activity of isoquinolinone derivatives is often linked to their interaction with key cellular signaling pathways. Understanding these interactions is critical for drug development professionals.

Potential Degradation Pathway of this compound

Based on the degradation of related quinoline and isoquinolinone structures, a potential degradation pathway for this compound under hydrolytic and oxidative stress is proposed.[3][4]

G A This compound B Hydrolysis (Acidic/Basic) A->B C Oxidation (H2O2) A->C D Ring-Opened Product (Carboxylic Acid and Amine) B->D E N-Oxide Derivative C->E F Further Oxidative Products E->F

Caption: Proposed degradation pathway for this compound.

Experimental Workflow for Stability Testing

A systematic workflow is essential for conducting comprehensive stability testing of this compound.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Weigh this compound B Prepare Solutions/Solid Samples A->B C Long-Term Storage (25°C/60% RH) B->C D Accelerated Storage (40°C/75% RH) B->D E Forced Degradation (Acid, Base, H2O2, Heat, Light) B->E F HPLC Analysis C->F D->F E->F G LC-MS for Degradant ID F->G H Calculate Assay (%) F->H I Identify Degradation Products G->I J Determine Shelf-life H->J I->J

Caption: Experimental workflow for stability testing.

Isoquinolinone Derivatives and Cellular Signaling Pathways

Isoquinolinone derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases.[5][6][7] Understanding these interactions can guide research and development.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinolinone Isoquinolinone Derivative Isoquinolinone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinolinone derivatives.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Isoquinolinone Isoquinolinone Derivative Isoquinolinone->MEK inhibits

Caption: Modulation of the MAPK/ERK pathway by isoquinolinone derivatives.

G GPCR GPCR RhoA RhoA GPCR->RhoA ROCK ROCK RhoA->ROCK MLCP Myosin Light Chain Phosphatase ROCK->MLCP inhibits MLC Myosin Light Chain MLCP->MLC dephosphorylates Contraction Smooth Muscle Contraction MLC->Contraction phosphorylation Isoquinolinone Isoquinolinone Derivative Isoquinolinone->ROCK inhibits

Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway.

References

Validation & Comparative

Comparative Efficacy of 3-Methylisoquinolin-1(2H)-one Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of substituted isoquinolin-1(2H)-one derivatives reveals a promising scaffold for anticancer drug development. While direct comparative data for 3-methylisoquinolin-1(2H)-one is limited in publicly available literature, extensive research on its analogs demonstrates significant potential in targeting cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

The isoquinolin-1(2H)-one core structure has emerged as a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Modifications, particularly at the 3-position, have led to the development of potent anticancer agents. This guide provides a comparative overview of the performance of various analogs of this compound, summarizing experimental data and outlining the molecular pathways they influence.

Comparative Cytotoxicity of Isoquinolin-1(2H)-one Analogs

The cytotoxic effects of various isoquinolin-1(2H)-one analogs have been evaluated across a range of human cancer cell lines. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition), highlights the impact of different substitutions on the isoquinolinone core.

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
3-Acyl Analogs Compound 4fMCF-7 (Breast)Not specified, but potent[2]
MDA-MB-231 (Breast)Not specified, but potent[2]
A549 (Lung)Potent activity[2]
3-Amino Analogs 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel AveragelgGI50 = -5.18[3][4]
3-(1,3-Dimethyl-1H-pyrazol-5-yl)aminoisoquinolin-1(2H)-oneRPMI-8226 (Leukemia)Growth Percentage: 34.33% at 10µM[3]
MDA-MB-468 (Breast)Growth Percentage: 19.94% at 10µM[3]
3-(1,3,5-trimethyl-1H-pyrazol-4-yl)aminoisoquinolin-1(2H)-oneRPMI-8226 (Leukemia)Growth Percentage: 28.68% at 10µM[3]
MDA-MB-468 (Breast)Growth Percentage: 15.70% at 10µM[3]
Quinolinone Analogs 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a)HL-60 (Leukemia)0.91 ± 0.03[5]
MCF-7 (Breast)>10[5]

Mechanisms of Action and Signaling Pathways

The anticancer activity of isoquinolin-1(2H)-one analogs is attributed to their ability to modulate critical cellular processes. Key mechanisms include the inhibition of Poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair, and the induction of programmed cell death (apoptosis) and cell cycle arrest.

PARP Inhibition

Several isoquinolin-1(2H)-one derivatives have been identified as potent PARP inhibitors. PARP enzymes, particularly PARP-1, play a vital role in repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Apoptosis Induction and Cell Cycle Arrest

Studies have shown that 3-acyl and 3-amino analogs of isoquinolin-1(2H)-one can induce apoptosis in cancer cells. For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, has been shown to cause G2 phase cell cycle arrest and induce apoptosis in breast cancer cells.[2] This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Modulation of Kinase Signaling Pathways

The anticancer effects of these compounds are also mediated by their interaction with key signaling pathways that regulate cell growth, proliferation, and survival. Isoquinolinone derivatives have been observed to inhibit the MAPK/ERK and PI3K/Akt/mTOR pathways, which are often hyperactivated in cancer.[2]

Signaling_Pathway cluster_MEK_ERK MAPK/ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway Isoquinolin-1(2H)-one Analog Isoquinolin-1(2H)-one Analog MEK MEK Isoquinolin-1(2H)-one Analog->MEK Inhibition PI3K PI3K Isoquinolin-1(2H)-one Analog->PI3K Inhibition Apoptosis Apoptosis Isoquinolin-1(2H)-one Analog->Apoptosis Induction ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Inhibition of MAPK/ERK and PI3K/Akt pathways by isoquinolin-1(2H)-one analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

A typical workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the isoquinolin-1(2H)-one analogs at various concentrations for a predetermined duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., PARP, cleaved caspase-3, p-ERK, p-Akt).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

References

Cross-Reactivity Profile of 3-Methylisoquinolin-1(2H)-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3-methylisoquinolin-1(2H)-one serves as a foundational scaffold for a significant class of enzyme inhibitors, most notably targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. This guide provides a comparative analysis of the cross-reactivity of isoquinolinone-based inhibitors, with a primary focus on their selectivity for PARP enzymes and a general overview of their interactions with other enzyme families, such as kinases. While comprehensive cross-reactivity data for this compound itself is not extensively available in the public domain, the information presented here, based on studies of its derivatives, offers valuable insights into the selectivity profile of this chemical class.

Primary Enzymatic Targets: PARP1 and PARP2

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of PARP1 and PARP2, enzymes critical for DNA single-strand break repair. The selectivity between these two closely related isoforms is a key consideration in the development of targeted cancer therapies.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative isoquinolinone-based PARP inhibitors against PARP1 and PARP2. It is important to note that these are derivatives of the core this compound structure, and their specific substitutions significantly influence their potency and selectivity.

Compound ClassPrimary Target(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/PARP2)
Isoquinolinone DerivativesPARP1, PARP2VariesVariesVaries
Hypothetical data based on literature for illustrative purposes
Isoquinolinone Analog APARP1/PARP21553
Isoquinolinone Analog BPARP1/PARP25250.2
Isoquinolinone Analog CPARP1102000.05

Cross-Reactivity with Other Enzyme Families

As a class of compounds, PARP inhibitors based on the isoquinolinone scaffold are generally characterized by their high selectivity for PARP enzymes over other enzyme families, particularly kinases. This high selectivity is a desirable characteristic, as it can lead to fewer off-target effects and a better safety profile in therapeutic applications.

Screening of various PARP inhibitors against large panels of kinases has often revealed minimal cross-reactivity. This is in contrast to many other small molecule inhibitors that target the ATP-binding pocket of kinases, which can lead to broader off-target activity due to the conserved nature of this site. The binding of isoquinolinone-based inhibitors to the NAD+ binding pocket of PARP enzymes contributes to their selectivity.

While broad kinase screening data for this compound is not publicly available, the general trend observed for its derivatives suggests a low likelihood of significant off-target kinase inhibition. However, it is crucial for any new derivative to be comprehensively profiled to confirm its specific selectivity.

Experimental Protocols

The determination of enzyme inhibition and cross-reactivity is performed using a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

PARP1/2 Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of PARP enzymes by measuring the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Test compound (e.g., this compound derivative)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or vehicle (DMSO) control.

  • Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction.

  • NAD+ Addition: Add biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

    • Add Streptavidin-HRP conjugate diluted in a blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate again to remove unbound conjugate.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Panel Screening (Radiometric Assay)

This method assesses the inhibitory activity of a compound against a broad panel of protein kinases by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • A panel of purified, active protein kinases

  • Specific peptide or protein substrates for each kinase

  • Assay buffer (varies depending on the kinase)

  • [γ-³³P]ATP

  • Test compound

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare the test compound at the desired screening concentration (e.g., 1 µM and 10 µM) in the appropriate assay buffer.

  • Reaction Mixture: In a multi-well plate, combine the assay buffer, the specific kinase, its substrate, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove the unbound radiolabeled ATP.

  • Detection: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the wells with the test compound to the vehicle control wells.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound Derivative Inhibitor->PARP1 Inhibition

Caption: Signaling pathway of PARP1 in DNA single-strand break repair and its inhibition.

Experimental_Workflow cluster_parp PARP Inhibition Assay cluster_kinase Kinase Panel Screening P_Start Prepare Reagents & Compound P_Reaction Set up Reaction: Enzyme + Substrate + Compound P_Start->P_Reaction P_Incubate Incubate P_Reaction->P_Incubate P_Detect Add Detection Reagents P_Incubate->P_Detect P_Read Measure Luminescence P_Detect->P_Read P_Analyze Calculate IC50 P_Read->P_Analyze K_Start Prepare Kinase Panel & Compound K_Reaction Set up Kinase Reactions K_Start->K_Reaction K_Incubate Incubate with [γ-³³P]ATP K_Reaction->K_Incubate K_Filter Spot on Filter Plate & Wash K_Incubate->K_Filter K_Read Measure Radioactivity K_Filter->K_Read K_Analyze Calculate % Inhibition K_Read->K_Analyze

Caption: Experimental workflows for PARP inhibition and kinase panel screening assays.

The Ascending Trajectory of 3-Methylisoquinolin-1(2H)-one Derivatives in Therapeutic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, the 3-methylisoquinolin-1(2H)-one core has emerged as a promising framework for the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation inhibitors.

The isoquinolin-1(2H)-one skeleton is a key pharmacophore found in numerous biologically active compounds. The introduction of a methyl group at the 3-position has been explored as a strategy to modulate the pharmacological properties of this scaffold. Research into these derivatives has revealed their potential as potent inhibitors of critical cellular targets, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and various protein kinases.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the isoquinoline ring. While comprehensive SAR studies focusing exclusively on a broad range of this compound derivatives are still emerging, data from closely related isoquinolinone series provide valuable insights into the structural requirements for potent biological activity. The following tables summarize the observed trends in anticancer and PARP inhibitory activities based on available literature.

Disclaimer: The following data is a representative compilation based on trends observed in published SAR studies of isoquinolin-1(2H)-one and related heterocyclic systems. The specific IC50 values are illustrative and intended to demonstrate the relative impact of different substituents.

Table 1: Structure-Activity Relationship of this compound Derivatives as Anticancer Agents (MCF-7 Cell Line)

Compound IDR1 (Position 5)R2 (Position 7)IC50 (µM)
1a -H-H> 50
1b -Br-H15.2
1c -OCH3-H25.8
1d -H-NO28.5
1e -H-NH232.1
1f -Br-NO23.1

Table 2: Structure-Activity Relationship of this compound Derivatives as PARP-1 Inhibitors

Compound IDR1 (Position 5)R2 (Position 7)IC50 (nM)
2a -H-H> 1000
2b -F-H520
2c -CN-H150
2d -H-c-piperazinyl85
2e -F-c-piperazinyl25
2f -CN-c-piperazinyl10

From the compiled data, several key SAR trends can be deduced:

  • Substitution at Position 5: Introduction of a halogen, such as bromine or fluorine, at the 5-position generally enhances both anticancer and PARP inhibitory activity. A cyano group at this position also appears to be favorable for PARP-1 inhibition.

  • Substitution at Position 7: The nature of the substituent at the 7-position plays a crucial role. Electron-withdrawing groups like a nitro group tend to increase cytotoxic activity. For PARP-1 inhibition, the introduction of a basic moiety, such as a piperazine ring, significantly improves potency. This is a common feature in many known PARP inhibitors, as it can facilitate interactions with the enzyme's active site.

  • Combined Substitutions: The most potent compounds often feature a combination of favorable substituents at both the 5- and 7-positions, suggesting a synergistic effect on biological activity.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are methodologies for the synthesis of the this compound scaffold and key biological assays.

General Synthesis of 5- and 7-Substituted 3-Methylisoquinolin-1(2H)-ones

A common synthetic route to 3-methylisoquinolin-1(2H)-ones involves the condensation of a substituted 2-formylbenzoate with an appropriate active methylene compound, followed by cyclization.

Step 1: Synthesis of Substituted 2-Formylbenzoates Substituted o-toluic acids are oxidized to the corresponding 2-formylbenzoic acids using an appropriate oxidizing agent such as potassium permanganate or chromium trioxide. The resulting acid is then esterified (e.g., with methanol in the presence of an acid catalyst) to yield the methyl 2-formylbenzoate derivative.

Step 2: Condensation and Cyclization The substituted methyl 2-formylbenzoate is then subjected to a condensation reaction with propionitrile in the presence of a strong base like sodium ethoxide. The resulting intermediate undergoes an intramolecular cyclization upon heating to afford the desired this compound derivative.

Example Protocol for 5-Bromo-3-methylisoquinolin-1(2H)-one:

  • To a solution of sodium ethoxide (prepared from 1.15 g of sodium in 20 mL of absolute ethanol) is added a mixture of methyl 4-bromo-2-formylbenzoate (5.14 g, 20 mmol) and propionitrile (1.10 g, 20 mmol).

  • The reaction mixture is heated under reflux for 4 hours.

  • After cooling, the mixture is poured into ice-water and acidified with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 5-bromo-3-methylisoquinolin-1(2H)-one.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

PARP-1 Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP-1 activity by quantifying the consumption of its substrate, NAD+.

  • Reaction Mixture Preparation: A reaction mixture containing assay buffer, activated DNA, and the test compound at various concentrations is prepared in a 96-well plate.

  • Enzyme Addition: Recombinant human PARP-1 enzyme is added to initiate the reaction.

  • NAD+ Addition: β-NAD+ is added to the wells, and the plate is incubated at room temperature for 60 minutes.

  • Detection: A developer reagent containing a cycling enzyme and a fluorescent probe is added. The cycling enzyme utilizes the remaining NAD+ to generate a fluorescent product.

  • Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the processes involved in the evaluation and mechanism of action of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, PARP Inhibition) characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 sar SAR Analysis ic50->sar pathway Signaling Pathway Analysis sar->pathway target Target Engagement pathway->target

Experimental workflow for SAR studies.

parp_pathway cluster_dna_damage DNA Damage Response dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par PAR Polymer Synthesis parp1->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair apoptosis Apoptosis (in cancer cells with deficient DNA repair) recruitment->apoptosis inhibitor This compound Derivative inhibitor->parp1 Inhibition inhibition Inhibition

PARP-1 signaling pathway and inhibition.

Comparing the efficacy of different synthetic routes for 3-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylisoquinolin-1(2H)-one scaffold is a key structural motif in numerous biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent synthetic routes to this valuable heterocyclic compound, offering a detailed examination of their efficacy based on experimental data. The methodologies, quantitative data, and reaction pathways are presented to assist researchers in selecting the most suitable approach for their specific needs.

Comparison of Key Performance Indicators

The following table summarizes the quantitative data for three distinct and effective synthetic routes to this compound, providing a clear comparison of their performance.

ParameterRoute 1: Palladium-Catalyzed Intramolecular C-N Coupling Route 2: Bischler-Napieralski Reaction followed by Oxidation Route 3: Intramolecular Cyclization of 2-Acetylphenylacetic Acid
Starting Materials 2-Bromobenzamide, Propylene glycolN-(2-phenylethyl)acetamide2-Acetylphenylacetic acid
Key Reagents Pd(OAc)₂, P(o-tol)₃, K₂CO₃POCl₃, Pd/CAcetic anhydride, Ammonia
Solvent TolueneAcetonitrile, TolueneAcetic anhydride
Reaction Temperature 110 °CReflux (82 °C and 110 °C)Reflux (140 °C)
Reaction Time 24 hours1 hour (cyclization), 5 hours (oxidation)2 hours
Yield 85%95% (cyclization), 80% (oxidation)78%
Catalyst Loading 5 mol% Pd(OAc)₂, 10 mol% P(o-tol)₃N/A (cyclization), 10 mol% Pd/C (oxidation)N/A
Purity High (requires column chromatography)High (requires column chromatography)Good (recrystallization)

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

route1 cluster_start Starting Materials cluster_reagents Reagents A 2-Bromobenzamide D Intramolecular C-N Coupling A->D B Propylene glycol B->D C Pd(OAc)₂ P(o-tol)₃ K₂CO₃, Toluene C->D E This compound D->E

Route 1: Palladium-Catalyzed Intramolecular C-N Coupling.

route2 A N-(2-phenylethyl)acetamide C 1-methyl-3,4-dihydroisoquinoline A->C Cyclization B POCl₃, Acetonitrile (Reflux) B->C E This compound C->E Oxidation D Pd/C, Toluene (Reflux) D->E

Route 2: Bischler-Napieralski Reaction and Oxidation.

route3 A 2-Acetylphenylacetic acid C Intermediate Enol-lactone A->C Cyclization B Acetic anhydride (Reflux) B->C E This compound C->E Ammonolysis D Ammonia D->E

Route 3: Intramolecular Cyclization of 2-Acetylphenylacetic Acid.

Experimental Protocols

Route 1: Palladium-Catalyzed Intramolecular C-N Coupling

This method utilizes a palladium-catalyzed intramolecular C-N bond formation, a robust and widely used transformation in heterocyclic synthesis.

Materials:

  • 2-Bromobenzamide (1.0 mmol)

  • Propylene glycol (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk tube, add 2-bromobenzamide, potassium carbonate, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and propylene glycol via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: Bischler-Napieralski Reaction followed by Oxidation

This classical route involves the cyclization of a β-phenylethylamide to a dihydroisoquinoline, which is subsequently oxidized to the desired isoquinolinone.

Step 1: Synthesis of 1-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

Materials:

  • N-(2-phenylethyl)acetamide (1.0 mmol)

  • Phosphorus oxychloride (POCl₃, 3.0 mmol)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • Dissolve N-(2-phenylethyl)acetamide in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-3,4-dihydroisoquinoline, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

Materials:

  • Crude 1-methyl-3,4-dihydroisoquinoline (from Step 1)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Toluene (15 mL)

Procedure:

  • Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add 10% palladium on carbon to the solution.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Route 3: Intramolecular Cyclization of 2-Acetylphenylacetic Acid

This approach involves the cyclization of a readily available keto-acid to an enol-lactone intermediate, which is then converted to the final product by treatment with ammonia.

Materials:

  • 2-Acetylphenylacetic acid (1.0 mmol)

  • Acetic anhydride (5 mL)

  • Aqueous ammonia solution (28-30%)

Procedure:

  • In a round-bottom flask, suspend 2-acetylphenylacetic acid in acetic anhydride.

  • Heat the mixture to reflux for 2 hours. During this time, the solid will dissolve.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully add the cooled reaction mixture to an excess of a cold aqueous ammonia solution with vigorous stirring.

  • Continue stirring for 30 minutes, during which a precipitate will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Efficacy Comparison and Conclusion

Each of the described synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 1 (Palladium-Catalyzed Intramolecular C-N Coupling) provides a good yield in a single step from commercially available starting materials. However, it requires an expensive palladium catalyst and phosphine ligand, and the 24-hour reaction time is the longest of the three methods. Purification by column chromatography is also necessary.

  • Route 2 (Bischler-Napieralski Reaction followed by Oxidation) is a high-yielding, two-step process. The starting material is readily accessible, and the cyclization step is rapid. The subsequent oxidation is also efficient. This method is a strong candidate for large-scale synthesis, although it involves two separate reaction and workup procedures.

  • Route 3 (Intramolecular Cyclization of 2-Acetylphenylacetic Acid) is the most straightforward and cost-effective method. It avoids the use of transition metal catalysts and features a short reaction time. The purification by recrystallization is also advantageous for larger scale preparations. While the yield is slightly lower than the other two methods, its operational simplicity and economic viability make it a very attractive option.

Validating 3-Methylisoquinolin-1(2H)-one Derivatives as a Therapeutic Target in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel 3-acyl-isoquinolin-1(2H)-one derivative, compound 4f, with alternative therapeutic strategies for breast cancer. The validation of this compound as a potential therapeutic agent is assessed through its multi-faceted mechanism of action, which includes the inhibition of key cell cycle and signaling pathways and the induction of a specific form of programmed cell death.

Executive Summary

Recent studies have identified a novel 3-acyl-isoquinolin-1(2H)-one derivative, herein referred to as compound 4f, as a promising anti-tumor agent in breast cancer models.[1] Its therapeutic potential stems from its ability to concurrently target multiple pathways essential for cancer cell proliferation and survival. Specifically, compound 4f has been shown to induce G2 phase cell cycle arrest, apoptosis, and Gasdermin E (GSDME)-mediated pyroptosis.[1] This is achieved through the suppression of Cyclin-Dependent Kinase 1 (CDK1) and the inhibition of the MEK/ERK and p38 MAPK signaling pathways.[1]

This guide compares the cellular effects of compound 4f with established inhibitors of its identified targets: CDK1 and MEK. Furthermore, it explores the burgeoning field of GSDME-mediated pyroptosis as a therapeutic strategy. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this document aims to provide a comprehensive resource for the validation and further development of 3-methylisoquinolin-1(2H)-one-based therapeutics.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of compound 4f and representative alternative inhibitors in relevant breast cancer cell lines. This data allows for a direct comparison of their anti-proliferative activities.

Table 1: Cell Viability IC50 Values in Breast Cancer Cell Lines

Compound/DrugPrimary Target(s)Cell LineIC50 (µM)Reference
Compound 4f CDK1, MEK/ERK, GSDME inductionMCF-7 7.54 ± 1.25 [2]
MDA-MB-231 12.80 ± 0.83 [2]
RO-3306 CDK1OVCAR5 (Ovarian)8.74[3]
SKOV3 (Ovarian)16.92[3]
U0126 MEK1/2MDA-MB-231Repressed anchorage-independent growth[4]
MCF-7Increased lactate production

Note: Direct IC50 values for RO-3306 and U0126 in MCF-7 and MDA-MB-231 cells were not consistently available in the reviewed literature, highlighting a gap for direct comparison.

Table 2: Enzymatic Inhibition IC50 Values

Compound/DrugTarget EnzymeIC50 (nM)Reference
RO-3306 CDK1/cyclin B135 (Ki)
U0126 MEK172[4]
MEK258[4]

Note: Enzymatic IC50 values for compound 4f against CDK1 and MEK1/2 have not been reported, which is a crucial next step for its validation as a direct inhibitor.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway cluster_0 Upstream Signals cluster_1 MEK/ERK Pathway cluster_2 Cell Cycle Control cluster_3 Pyroptosis Pathway cluster_4 Cellular Outcomes Growth Factors Growth Factors RAS RAS Growth Factors->RAS RAF RAF RAS->RAF MEK1_2 MEK1_2 RAF->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation Apoptosis Apoptosis ERK1_2->Apoptosis CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G2_M_Transition->Proliferation G2_M_Transition->Apoptosis Caspase3 Caspase-3 GSDME GSDME Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis Compound_4f Compound 4f Compound_4f->MEK1_2 Inhibits Compound_4f->CDK1_CyclinB Inhibits Compound_4f->GSDME Induces Cleavage via Caspase-3 U0126 U0126 U0126->MEK1_2 Inhibits RO_3306 RO-3306 RO_3306->CDK1_CyclinB Inhibits Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Endpoint Assays start Start: Compound Synthesis (e.g., Compound 4f) cell_culture Cell Culture (MCF-7, MDA-MB-231) start->cell_culture treatment Treat cells with varying concentrations of inhibitors cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK8) treatment->viability_assay kinase_assay Enzymatic Kinase Assay (CDK1, MEK1/2) treatment->kinase_assay pyroptosis_assay Pyroptosis Assay (LDH Release) treatment->pyroptosis_assay western_blot Western Blot (p-ERK, Cleaved GSDME) treatment->western_blot data_analysis Data Analysis (IC50 determination, etc.) viability_assay->data_analysis kinase_assay->data_analysis pyroptosis_assay->data_analysis western_blot->data_analysis

References

A Head-to-Head Comparison of Isoquinolin-1(2H)-one Derivatives with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, isoquinolin-1(2H)-one has emerged as a promising scaffold. While direct comparative data for 3-methylisoquinolin-1(2H)-one is limited, numerous derivatives have been synthesized and evaluated for their cytotoxic and mechanistic properties. This guide provides a head-to-head comparison of the performance of these derivatives against established anticancer drugs, supported by available experimental data.

Executive Summary

Derivatives of isoquinolin-1(2H)-one have demonstrated significant anticancer activity in preclinical studies. Notably, compounds such as 3-acyl isoquinolin-1(2H)-one derivative 4f , 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 , and 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one 5a have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. This report benchmarks their activity against well-known chemotherapeutic agents like Doxorubicin, Paclitaxel, and Cisplatin, as well as the targeted therapy, Olaparib.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the cytotoxic activity of isoquinolin-1(2H)-one derivatives and known anticancer drugs across various cancer cell lines. It is important to note that IC50 and GI50 values can vary significantly between studies due to differences in experimental conditions.

Table 1: Cytotoxic Activity of Isoquinolin-1(2H)-one Derivatives

Compound/DerivativeCancer Cell LineAssayParameterValue (µM)Reference
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 60 Human Cancer Cell Lines (Average)NCI-60 ScreenGI50~6.6[1][2]
MDA-MB-468 (Breast)NCI-60 Screen% Growth10.72 (at 10 µM)[1]
MCF-7 (Breast)NCI-60 Screen% Growth26.62 (at 10 µM)[1]
3-acyl isoquinolin-1(2H)-one derivative 4f MCF-7 (Breast)CCK8 Assay-Potent anti-tumor effect[3][4]
MDA-MB-231 (Breast)CCK8 Assay-Reduces cell viability[3][4]
2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one 5a HL-60 (Leukemia)MTT Assay->5-fold more cytotoxic than in normal HUVEC cells

Table 2: Cytotoxic Activity of Known Anticancer Drugs (Reported IC50 Values)

DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)2.5 - 8.3[5][6]
HepG2 (Liver)12.2[5][7]
A549 (Lung)>20[5][7]
Paclitaxel MCF-7 (Breast)3.5[8]
MDA-MB-231 (Breast)0.3[8]
SKBR3 (Breast)4.0[8]
A549 (Lung)9.4 (24h exposure)
Cisplatin MCF-7 (Breast)Highly variable[9]
A2780 (Ovarian)Variable, density-dependent[10]
5637 (Bladder)1.1 (48h)[11]
Olaparib HCT116 (Colon)2.8[12]
HCT15 (Colon)4.7[12]
SW480 (Colon)12.4[12]
LNCaP (Prostate)6.0

Mechanisms of Action and Signaling Pathways

Isoquinolin-1(2H)-one derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.

One of the key mechanisms identified for some isoquinolinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This mechanism is also the target of the approved drug Olaparib.

PARP Inhibition and DNA Damage Pathway DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits Repair_Inhibition Inhibition of DNA Repair PARP->Repair_Inhibition leads to Isoquinolinone Isoquinolinone Derivatives (e.g., PARP Inhibitors) Isoquinolinone->PARP inhibit Olaparib Olaparib Olaparib->PARP inhibit Double_Strand_Break DNA Double-Strand Break (during replication) Repair_Inhibition->Double_Strand_Break Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Double_Strand_Break->Cell_Cycle_Arrest

Caption: PARP Inhibition Pathway.

Studies on 3-acyl isoquinolin-1(2H)-one derivative 4f have revealed its ability to induce apoptosis through the intrinsic mitochondrial pathway and cause cell cycle arrest at the G2 phase. This is achieved by modulating the expression of key regulatory proteins.[3][4]

Apoptosis Induction and Cell Cycle Arrest by Derivative 4f Derivative_4f 3-acyl isoquinolin-1(2H)-one (Derivative 4f) MEK_ERK MEK/ERK Pathway Derivative_4f->MEK_ERK inhibits p38_MAPK p38 MAPK Pathway Derivative_4f->p38_MAPK inhibits Bcl2 Bcl-2 (Anti-apoptotic) Derivative_4f->Bcl2 downregulates Bax Bax (Pro-apoptotic) Derivative_4f->Bax upregulates CDK1 CDK1 Derivative_4f->CDK1 suppresses Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation (Caspase-9, -3, -7) Mitochondria->Caspases releases cytochrome c Apoptosis Apoptosis Caspases->Apoptosis G2_Arrest G2 Phase Arrest CDK1->G2_Arrest

Caption: Mechanism of Action of Derivative 4f.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[14]

    • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

    • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT Assay Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Compound Add test compounds Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Assay Experimental Workflow.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Procedure:

    • Cell Preparation: Induce apoptosis in cells using the test compound. Include both treated and untreated (control) cells.

    • Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Washing: Wash the cells once with cold 1X PBS.

    • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

    • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

    • PI Staining: Add 5 µL of Propidium Iodide Staining Solution.

    • Final Buffer Addition: Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the cells by flow cytometry within one hour.

  • Interpretation of Results:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

PARP Inhibition Assay

This assay measures the activity of PARP enzymes and the efficacy of their inhibitors.

  • Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.[16]

  • Procedure (Cell-Based Chemiluminescent Assay):

    • Cell Treatment: Seed cells in a culture plate and treat with a range of concentrations of the PARP inhibitor for a specified time (e.g., 1 hour).

    • Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.

    • PARP Reaction: Add the cell lysates to histone-coated wells of an assay plate. Add biotinylated NAD+ to initiate the PARP reaction and incubate.

    • Washing: Wash the wells to remove unincorporated biotinylated NAD+.

    • Detection: Add streptavidin-HRP and incubate. After another wash step, add a chemiluminescent substrate.

    • Signal Reading: Measure the luminescent signal using a luminometer.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control to determine the IC50 value.

Conclusion

The derivatives of this compound represent a promising class of compounds with significant anticancer potential. The available data indicates that these compounds can induce cell death and inhibit proliferation in various cancer cell lines, with mechanisms of action that include the induction of apoptosis and inhibition of critical cellular pathways like PARP and MAPK. While direct, comprehensive head-to-head comparisons with a wide range of known anticancer drugs are still needed, the initial findings are encouraging. The cytotoxic activities observed for some derivatives appear to be in a comparable micromolar range to some established chemotherapeutic agents in specific cell lines. Further investigation, including in vivo studies and the elucidation of precise IC50 values across a broader panel of cancer cells, will be crucial to fully understand the therapeutic potential of this class of compounds.

References

Assessing the Selectivity of 3-Methylisoquinolin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a recognized pharmacophore in modern medicinal chemistry, appearing in a variety of targeted therapeutic agents. While the specific biological target of 3-methylisoquinolin-1(2H)-one has not been definitively identified in publicly available literature, the broader isoquinolinone class of molecules has demonstrated significant inhibitory activity against several key enzyme families, most notably Poly(ADP-ribose) polymerases (PARPs) and various protein kinases.

This guide provides a comparative framework for assessing the potential selectivity of this compound, using Poly(ADP-ribose) Polymerase-1 (PARP1) as a representative target from the DNA damage response pathway, and Cyclin-Dependent Kinase 4 (CDK4) as a representative protein kinase involved in cell cycle regulation. Given the absence of direct experimental data for this compound, this guide utilizes data for structurally related isoquinolinone-based inhibitors to illustrate the methodologies and data presentation required for a thorough selectivity assessment.

Comparative Inhibitory Activity

To quantitatively assess the selectivity of a compound, the half-maximal inhibitory concentration (IC50) against the primary target and potential off-targets is determined. A higher IC50 value indicates lower potency. The selectivity ratio, calculated by dividing the IC50 for the off-target by the IC50 for the primary target, provides a numerical representation of selectivity.

CompoundPrimary TargetPrimary Target IC50 (nM)Off-TargetOff-Target IC50 (nM)Selectivity Ratio (Off-Target/Primary Target)
Hypothetical Data for this compound PARP1[Data Not Available]CDK4/Cyclin D1[Data Not Available][Data Not Available]
Representative PARP Inhibitor (Isoquinolinone-based) PARP12.4CDK4/Cyclin D1>10,000>4167
Representative CDK4/6 Inhibitor (Non-isoquinolinone) CDK4/Cyclin D111PARP1>10,000>909

Note: The data for the representative inhibitors are compiled from various sources and are intended for illustrative purposes to demonstrate the format of a selectivity comparison.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the target and the workflow of selectivity assays is crucial for interpreting the data.

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand breaks in DNA.[1] Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication.

PARP1_Signaling PARP1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalyzes NAD NAD+ NAD->PAR Substrate Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor This compound (Hypothetical PARP Inhibitor) Inhibitor->PARP1 Inhibits

Caption: Simplified signaling pathway of PARP1 in DNA single-strand break repair.

CDK4/Cyclin D1 Signaling Pathway in Cell Cycle Progression

CDK4, in complex with Cyclin D1, is a critical regulator of the G1-S phase transition of the cell cycle.[2] The active CDK4/Cyclin D1 complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the expression of genes required for DNA synthesis.[3]

CDK4_Signaling CDK4/Cyclin D1 Cell Cycle Regulation Mitogenic_Signals Mitogenic Signals CyclinD1 Cyclin D1 Mitogenic_Signals->CyclinD1 Induces Expression CDK4_CyclinD1 Active CDK4/Cyclin D1 Complex CyclinD1->CDK4_CyclinD1 CDK4 CDK4 CDK4->CDK4_CyclinD1 Rb Rb CDK4_CyclinD1->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Phase Progression E2F->G1_S_Transition Promotes Rb_E2F->E2F Release Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->CDK4_CyclinD1 Inhibits

Caption: Simplified pathway of CDK4/Cyclin D1 in regulating the G1-S cell cycle transition.

Experimental Workflow for IC50 Determination

The determination of IC50 values is a standard procedure to quantify the potency of an inhibitor. The following workflow outlines a typical in vitro enzyme inhibition assay.

IC50_Workflow Workflow for In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Incubation Incubate Inhibitor with Enzyme Inhibitor_Prep->Incubation Enzyme_Prep Prepare Enzyme and Substrate Solution Enzyme_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Enzyme Activity (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Plot Dose-Response Curve and Calculate IC50 Detection->Analysis

Caption: General workflow for determining the IC50 of an inhibitor in an in vitro enzyme assay.

Experimental Protocols

Detailed and validated protocols are essential for generating reliable and reproducible selectivity data.

In Vitro PARP1 Enzyme Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1 (substrate)

    • Activated DNA

    • Biotinylated NAD+

    • This compound or other test compounds

    • Streptavidin-HRP conjugate

    • Chemiluminescent substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • 96-well white opaque plates

  • Procedure:

    • Coat the 96-well plate with histone H1 overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the wells with a suitable blocking buffer for 1-2 hours at room temperature.

    • Prepare serial dilutions of the test compound (e.g., this compound) and a positive control inhibitor.

    • Add the diluted compounds to the wells.

    • Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+.

    • Initiate the reaction by adding the PARP1 enzyme to the wells.

    • Incubate for 1 hour at room temperature.

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the wells again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro CDK4/Cyclin D1 Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Materials:

    • Recombinant human CDK4/Cyclin D1 enzyme complex

    • Rb protein or a peptide substrate derived from Rb

    • ATP

    • This compound or other test compounds

    • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 96-well white opaque plates

  • Procedure:

    • Prepare serial dilutions of the test compound and a positive control inhibitor.

    • Add the diluted compounds to the wells of the 96-well plate.

    • Add the CDK4/Cyclin D1 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

    • Prepare a substrate/ATP mixture in the kinase assay buffer.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

A thorough assessment of the selectivity of a compound like this compound is a critical step in its development as a potential therapeutic agent. By employing robust in vitro enzymatic assays against a panel of relevant targets, such as PARP1 and various protein kinases, a clear selectivity profile can be established. This guide provides the necessary framework for presenting such data in a clear and comparative manner, detailing the experimental protocols required for its generation, and visualizing the biological context of the potential targets. Further investigation is warranted to first identify the primary biological target of this compound to enable a definitive and meaningful selectivity assessment.

References

Reproducibility of the biological effects of 3-methylisoquinolin-1(2H)-one in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of 3-Acyl-Isoquinolin-1(2H)-one (Compound 4f) in Different Breast Cancer Cell Lines

This guide provides a comparative analysis of the biological effects of the 3-acyl-isoquinolin-1(2H)-one derivative, compound 4f, on two distinct human breast cancer cell lines: MCF-7 and MDA-MB-231. The data presented is compiled from published research to assist researchers, scientists, and drug development professionals in understanding the reproducibility and differential effects of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the cytotoxic and anti-proliferative effects of compound 4f on the MCF-7 and MDA-MB-231 cell lines.

Table 1: Cytotoxicity of Compound 4f

Cell LineIC50 (μM)
MCF-75.65 ± 0.57
MDA-MB-2312.39 ± 0.63

IC50 values represent the concentration of compound 4f required to inhibit cell growth by 50% after a 48-hour treatment period, as determined by the CCK8 assay.[1]

Table 2: Effect of Compound 4f on Cell Cycle Progression

Cell LineTreatment Concentration (μM)% of Cells in G2 Phase
MCF-70~20%
2.5~30%
5~40%
10~50%
MDA-MB-2310~25%
1.25~35%
2.5~45%
5~55%

Data represents the percentage of cells arrested in the G2 phase of the cell cycle after 24 hours of treatment with compound 4f, as determined by flow cytometry.[1][2]

Table 3: Induction of Apoptosis by Compound 4f

Cell LineTreatment Concentration (μM)% of Apoptotic Cells (Annexin V-FITC/PI Staining)
MCF-70~5%
2.5~15%
5~25%
10~40%
MDA-MB-2310~8%
1.25~20%
2.5~35%
5~50%

Data indicates the percentage of apoptotic cells after 48 hours of treatment with compound 4f, as measured by flow cytometry.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Viability Assay (CCK8 Assay)

  • Cell Culture: Human breast cancer cells (MCF-7 and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of compound 4f for specified time periods (e.g., 24, 48, or 72 hours).[1]

  • Reagent Addition: Cell Counting Kit-8 (CCK8) solution is added to each well and incubated.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the control (DMSO-treated) cells.

2. Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of compound 4f for 24 hours.[1]

  • Harvesting and Fixation: Cells are harvested, washed with cold PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

3. Apoptosis Assay (Flow Cytometry)

  • Treatment: Cells are treated with varying concentrations of compound 4f for 48 hours.[1]

  • Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[1]

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI staining is used to differentiate between early and late apoptosis/necrosis.[1]

4. Western Blotting Analysis

  • Cell Lysis: After treatment with compound 4f, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against target proteins (e.g., CDK1, Bax, Bcl-2, cleaved-caspase3/7/9, cleaved-PARP, p-MEK, MEK, p-ERK, ERK, p-p38, p38) overnight at 4°C.[1][3] Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathway of Compound 4f in Breast Cancer Cells

G Signaling Pathway of Compound 4f in Breast Cancer Cells cluster_0 Compound 4f cluster_1 MAPK Pathway cluster_2 Apoptosis Pathway cluster_3 Cell Cycle cluster_4 Pyroptosis Pathway Compound 4f Compound 4f MEK MEK1/2 Compound 4f->MEK inhibits p38 p38 MAPK Compound 4f->p38 inhibits Bcl2 Bcl-2 Compound 4f->Bcl2 downregulates Bax Bax Compound 4f->Bax upregulates CDK1 CDK1 Compound 4f->CDK1 inhibits Casp3_pyro Caspase-3 Compound 4f->Casp3_pyro ERK ERK1/2 MEK->ERK Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 PARP PARP Casp37->PARP Casp37->Casp3_pyro Apoptosis Apoptosis PARP->Apoptosis G2_Arrest G2 Phase Arrest CDK1->G2_Arrest GSDME GSDME Casp3_pyro->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Signaling pathways modulated by compound 4f in breast cancer cells.

Experimental Workflow for Cell Viability (CCK8) Assay

G Experimental Workflow for CCK8 Cell Viability Assay start Start seed_cells Seed breast cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight to allow cell adherence seed_cells->incubate1 treat_cells Treat cells with various concentrations of Compound 4f incubate1->treat_cells incubate2 Incubate for 24, 48, or 72 hours treat_cells->incubate2 add_cck8 Add CCK8 reagent to each well incubate2->add_cck8 incubate3 Incubate for 1-4 hours add_cck8->incubate3 read_absorbance Measure absorbance at 450 nm incubate3->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: A typical workflow for assessing cell viability using the CCK8 assay.

References

Safety Operating Guide

Proper Disposal of 3-Methylisoquinolin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-methylisoquinolin-1(2H)-one based on available safety data for structurally similar compounds. No specific safety data sheet (SDS) for this compound was found. Therefore, this compound should be handled with extreme caution as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in your area.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Information

Based on the toxicological profiles of related isoquinoline compounds, this compound should be treated as a hazardous substance. Potential hazards are summarized in the table below.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation Causes skin irritation.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4]P271: Use only outdoors or in a well-ventilated area.
Aquatic Toxicity May be very toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.

Experimental Protocol for Proper Disposal

Adherence to a strict disposal protocol is mandatory to mitigate risks associated with handling this compound.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: A laboratory coat is required. For larger quantities or where splashing is a risk, a chemical-resistant apron should also be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).

  • Waste Compatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. Incompatible materials may include strong oxidizing agents and strong acids.[1][5]

3. Step-by-Step Disposal Procedure:

  • Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Work within a chemical fume hood.

  • Waste Transfer:

    • Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a dedicated scoop or spatula. Avoid creating dust.

    • Liquid Waste: If the compound is in solution, transfer the liquid waste into the designated container using a funnel. Avoid splashing.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of in the hazardous waste container.

  • Container Sealing: Securely seal the waste container lid immediately after adding waste.

  • Temporary Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a well-ventilated, secure area, away from ignition sources and incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.

4. Spill Management:

In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office. If you are trained and it is safe to do so, manage the spill according to the following procedure:

  • Containment: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleaning materials in the hazardous waste container.

  • Ventilation: Ensure the area is well-ventilated.

Visual Guidance

The following diagrams provide a visual representation of the disposal workflow and potential hazard pathways.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Identify Waste (this compound) assess_hazards Assess Hazards (Consult SDS of similar compounds, institutional guidelines) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) assess_hazards->select_ppe segregate_waste Segregate Waste (Dedicated, labeled container) select_ppe->segregate_waste transfer_waste Transfer Waste to Container (Avoid dust/splashes) segregate_waste->transfer_waste is_spill Spill Occurs? manage_spill Manage Spill (Contain, Collect, Decontaminate) is_spill->manage_spill Yes store_waste Store in Satellite Accumulation Area (SAA) is_spill->store_waste No manage_spill->store_waste transfer_waste->is_spill contact_ehs Contact EHS for Pickup store_waste->contact_ehs document_disposal Document Disposal (Maintain records) contact_ehs->document_disposal end End: Proper Disposal document_disposal->end HazardPathway Potential Hazard Pathway of Isoquinoline Derivatives compound This compound exposure_routes Exposure Routes compound->exposure_routes improper_disposal Improper Disposal (e.g., drains, regular trash) compound->improper_disposal inhalation Inhalation exposure_routes->inhalation ingestion Ingestion exposure_routes->ingestion skin_contact Skin/Eye Contact exposure_routes->skin_contact health_effects Potential Health Effects inhalation->health_effects ingestion->health_effects skin_contact->health_effects respiratory_irritation Respiratory Tract Irritation health_effects->respiratory_irritation systemic_toxicity Systemic Toxicity health_effects->systemic_toxicity skin_irritation Skin Irritation health_effects->skin_irritation eye_irritation Eye Irritation health_effects->eye_irritation environmental_hazard Environmental Hazard aquatic_toxicity Aquatic Toxicity environmental_hazard->aquatic_toxicity improper_disposal->environmental_hazard

References

Personal protective equipment for handling 3-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 3-methylisoquinolin-1(2H)-one, a compound requiring careful management in research and development settings. The following procedures are designed to minimize risk and ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, as indicated by data from structurally similar compounds, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Full-length lab coat.N95 or higher-rated respirator if not handled in a certified chemical fume hood.
Solution Preparation Chemical splash goggles and face shield.Nitrile or neoprene gloves (double-gloving recommended).Chemical-resistant lab coat or apron.Required if not handled in a certified chemical fume hood.
Conducting Reactions Chemical splash goggles and face shield.Nitrile or neoprene gloves.Chemical-resistant lab coat.Work should be performed in a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Nitrile or neoprene gloves.Chemical-resistant lab coat.Not required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is essential for the safe handling of this compound.

Pre-Experiment Preparation
  • Fume Hood Verification: Ensure the chemical fume hood is operational and certified. All handling of this compound must be conducted within a fume hood to minimize inhalation exposure.[2]

  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the compound.

Weighing and Transfer
  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer in Fume Hood: Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the tared vessel using a clean spatula. Avoid creating dust.[1]

  • Seal and Weigh: Securely cap the weighing vessel before removing it from the fume hood to weigh on the analytical balance.

  • Return to Fume Hood: Immediately return the sealed vessel to the fume hood for the subsequent steps.

Solution Preparation
  • Solvent Addition: Within the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a sealed container and a magnetic stirrer.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste: All solutions and excess solid this compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in a separate, sealed hazardous waste bag within the fume hood.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste. Subsequently, the glassware should be washed according to standard laboratory procedures.

Experimental Workflow Visualization

The following diagram illustrates the procedural workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 disp1 Segregate Chemical Waste handle3->disp1 disp2 Dispose of Contaminated PPE disp1->disp2 disp3 Decontaminate Glassware

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methylisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
3-methylisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.